N-methyl-N-(4-methylbenzyl)glycine
説明
Structure
3D Structure
特性
IUPAC Name |
2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUDWFJICPXCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on N-Methyl-N-(4-methylbenzyl)glycine: Chemical Properties and Analytical Workflows
Executive Summary
In the rapidly evolving landscape of drug discovery, peptidomimetics bridge the gap between small molecules and large biologics. N-methyl-N-(4-methylbenzyl)glycine , a highly specialized N,N-disubstituted amino acid, serves as a critical building block in the synthesis of proteolytically stable peptoids and targeted therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight characteristics, and the mechanistic rationale for its use in drug development. Furthermore, it establishes self-validating experimental protocols for its handling and analytical characterization.
Structural Chemistry and Physicochemical Properties
Structurally, N-methyl-N-(4-methylbenzyl)glycine is a derivative of sarcosine (N-methylglycine) where the amine nitrogen is further alkylated with a 4-methylbenzyl (p-xylyl) group. Commercially, this compound is predominantly synthesized and isolated as a hydrochloride salt to prevent oxidative degradation and improve shelf-life ()[1].
Understanding the distinction between the free base and the salt form is critical for accurate stoichiometric calculations during solid-phase peptide synthesis (SPPS) or assay preparation.
Table 1: Physicochemical Properties Summary
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 193.24 g/mol | 229.70 g/mol |
| Monoisotopic Mass | 193.11028 Da | N/A |
| CAS Number | N/A | 1609402-80-3 |
Mechanistic Insights: The Role of N-Alkylation in Peptidomimetics
Native peptides often suffer from poor oral bioavailability and rapid clearance due to enzymatic degradation in the gastrointestinal tract and blood serum. The strategic incorporation of N-alkylated glycines (peptoids) is a foundational method to engineer proteolytic resistance ()[2].
When N-methyl-N-(4-methylbenzyl)glycine is incorporated into a peptide backbone, it introduces two critical mechanistic advantages:
-
Hydrogen Bond Disruption: The tertiary amide formed during coupling lacks an amide proton (N-H). This eliminates the hydrogen bond donor capacity necessary for recognition and cleavage by standard proteases (e.g., trypsin, pepsin).
-
Conformational Restriction: The steric bulk of the 4-methylbenzyl moiety severely restricts the ϕ and ψ dihedral angles of the backbone. This steric hindrance physically blocks protease active sites and locks the peptidomimetic into specific, high-affinity conformations ()[3].
Logical flow of how N-alkylation confers proteolytic stability and bioavailability.
Experimental Protocols and Analytical Workflows
As a Senior Application Scientist, I emphasize that experimental reproducibility relies on understanding the causality behind each methodological step. The following protocols are designed as self-validating systems.
Protocol 1: Preparation of 10 mM Stock Solution for Synthesis
Objective: Create a standardized, neutralized stock solution of N-methyl-N-(4-methylbenzyl)glycine for coupling in Solid-Phase Peptide Synthesis (SPPS).
-
Step 1: Mass Calculation & Weighing. Weigh exactly 22.97 mg of the hydrochloride salt (CAS: 1609402-80-3).
-
Causality: You must use the MW of the HCl salt (229.70 g/mol ) rather than the free base (193.24 g/mol ). Failing to account for the chloride counterion results in a ~15.8% deficit in molarity, inevitably leading to incomplete coupling reactions and truncated peptide sequences[1].
-
-
Step 2: Solvent Dissolution. Dissolve the powder in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a highly polar aprotic solvent that effectively solubilizes the lipophilic 4-methylbenzyl group while remaining strictly compatible with standard SPPS coupling reagents (e.g., HATU, DIC).
-
-
Step 3: Base Neutralization. Add 1.2 equivalents (12 mM) of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The tertiary amine base neutralizes the hydrochloride counterion, liberating the free carboxylic acid. This step is a self-validating prerequisite; without neutralization, subsequent activation by coupling reagents will fail.
-
Protocol 2: LC-MS/MS Characterization Workflow
Objective: Verify the structural integrity and purity of the compound using liquid chromatography-tandem mass spectrometry.
-
Step 1: Sample Dilution. Dilute the stock to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality: The 0.1% FA lowers the pH, ensuring complete protonation of the tertiary amine. This maximizes the yield of the [M+H]⁺ precursor ion at m/z 194.12 during positive electrospray ionization (ESI+) ()[4].
-
-
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) using a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The hydrophobic 4-methylbenzyl moiety dictates strong retention on the non-polar C18 stationary phase. The rapid organic gradient ensures a sharp, symmetrical peak, preventing band broadening.
-
-
Step 3: CID Fragmentation. Isolate the precursor ion (m/z 194.12) and apply a collision energy of 15–25 eV for Collision-Induced Dissociation (CID).
-
Causality: CID systematically fragments the molecule. The resulting product ions (e.g., loss of the benzyl group or carboxylic acid) provide a unique, self-validating structural fingerprint that confirms the identity of the N-substituents.
-
Step-by-step LC-MS/MS analytical workflow for characterizing N-substituted glycines.
Mass Spectrometry Data Presentation
To assist in the calibration of MS instruments and the identification of the compound in complex matrices, the following table summarizes the predicted electrospray ionization (ESI) adducts and their corresponding collision cross sections (CCS)[4].
Table 2: Predicted ESI-MS Adducts and Collision Cross Sections
| Adduct Species | Ionization Mode | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | ESI+ | 194.11756 | 142.7 |
| [M+NH₄]⁺ | ESI+ | 211.14410 | 161.9 |
| [M+Na]⁺ | ESI+ | 216.09950 | 149.0 |
| [M-H]⁻ | ESI- | 192.10300 | 146.4 |
| [M+HCOO]⁻ | ESI- | 238.10848 | 166.3 |
(Note: Data is based on the free base monoisotopic mass of 193.11028 Da).
References
-
PubChemLite (Université du Luxembourg). "N-methyl-n-(4-methylbenzyl)glycine hydrochloride (C11H15NO2) - Predicted Collision Cross Sections". PubChem / LCSB. Available at:[Link]
-
Simon, R. J., et al. "Peptoids: a modular approach to drug discovery." Proceedings of the National Academy of Sciences of the United States of America 89.20 (1992): 9367-9371. Available at:[Link]
-
Roberts, R. W., et al. "N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity." Chembiochem 9.14 (2008): 2223-2226. Available at:[Link]
Sources
- 1. 1609402-80-3|N-Methyl-N-(4-methylbenzyl)glycine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-methyl-n-(4-methylbenzyl)glycine hydrochloride (C11H15NO2) [pubchemlite.lcsb.uni.lu]
The Art of Attenuation: A Technical Guide to the Structure-Activity Relationship of N-Methyl-N-(4-methylbenzyl)glycine Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The modulation of glycinergic neurotransmission through the inhibition of the Glycine Transporter 1 (GlyT1) has emerged as a compelling strategy for the treatment of central nervous system (CNS) disorders, particularly those characterized by N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a promising class of GlyT1 inhibitors: N-methyl-N-(4-methylbenzyl)glycine derivatives, also known as substituted sarcosine derivatives. We will dissect the intricate relationship between chemical structure and biological function, offering field-proven insights into the experimental choices that drive the design of potent and selective GlyT1 inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework for SAR but also detailed, actionable experimental protocols.
Introduction: The Rationale for Targeting GlyT1
Glycine is a crucial co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] The concentration of glycine in the synaptic cleft is meticulously regulated by GlyT1, a sodium- and chloride-dependent transporter predominantly found on glial cells surrounding both inhibitory glycinergic and excitatory glutamatergic synapses.[3] By inhibiting GlyT1, we can effectively increase the synaptic concentration of glycine, thereby enhancing NMDA receptor function. This mechanism holds significant therapeutic potential for neurological and psychiatric conditions where NMDA receptor signaling is compromised.[1][2]
The N-aralkyl-N-methyl-glycine (sarcosine) scaffold has proven to be a fertile ground for the development of potent GlyT1 inhibitors.[4] This guide will focus specifically on derivatives of N-methyl-N-(4-methylbenzyl)glycine, a core structure that offers a unique combination of steric and electronic properties for fine-tuning GlyT1 inhibitory activity.
The Core Scaffold: Synthesis of N-Methyl-N-(4-methylbenzyl)glycine Derivatives
The synthesis of N-methyl-N-(4-methylbenzyl)glycine and its derivatives is typically achieved through reductive amination, a robust and versatile method in medicinal chemistry. The general synthetic approach allows for the systematic modification of the aromatic ring and the glycine backbone, which is fundamental for establishing a comprehensive SAR.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of the parent compound, N-methyl-N-(4-methylbenzyl)glycine.
Materials:
-
Sarcosine (N-methylglycine)
-
4-Methylbenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of sarcosine (1.0 eq) in a 1:1 mixture of DCM and MeOH, add 4-methylbenzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition is crucial to control the reaction rate and prevent excessive foaming.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-methyl-N-(4-methylbenzyl)glycine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. Its preference for reducing the protonated imine over the aldehyde starting material minimizes the formation of the corresponding alcohol byproduct.
-
Solvent System (DCM/MeOH): The combination of a non-polar solvent (DCM) and a polar protic solvent (MeOH) ensures the solubility of both the starting materials and the intermediate imine, facilitating a homogenous reaction.
-
Aqueous Workup: The acidic and basic washes are essential to remove unreacted starting materials, the reducing agent byproducts, and to isolate the final product in its neutral form.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of N-methyl-N-(4-methylbenzyl)glycine derivatives as GlyT1 inhibitors is exquisitely sensitive to structural modifications. Based on extensive research on related N-aralkyl-sarcosine analogs, we can infer a detailed SAR for this chemical series.[4][5]
The Aromatic Ring: A Key Determinant of Potency and Selectivity
Substitutions on the 4-methylbenzyl ring have a profound impact on the inhibitory activity. The nature, position, and size of these substituents modulate the electronic and steric properties of the molecule, influencing its interaction with the GlyT1 binding pocket.
| Modification | Effect on GlyT1 Inhibitory Activity | Inferred Rationale |
| Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) | Generally increase potency. | Enhance electrostatic interactions with complementary residues in the binding site. The trifluoromethyl group, in particular, has been shown to be favorable in many GlyT1 inhibitors.[4] |
| Electron-donating groups (e.g., -OCH₃, -OH) | Activity is variable and position-dependent. | Can introduce hydrogen bonding opportunities but may also lead to unfavorable steric clashes depending on their location. |
| Bulky substituents | Generally decrease potency. | Steric hindrance can prevent optimal binding within the transporter's active site. |
| Positional Isomers | The position of the substituent is critical. | The binding pocket of GlyT1 is thought to have specific sub-pockets, and the optimal positioning of substituents is necessary to engage in favorable interactions. |
The Glycine Moiety: The Anchor to the Transporter
The N-methyl-glycine core serves as the primary recognition element, mimicking the endogenous substrate, glycine.
| Modification | Effect on GlyT1 Inhibitory Activity | Inferred Rationale |
| Replacement of the carboxylic acid | Esterification or amidation generally reduces or abolishes activity. | The carboxylate group is crucial for ionic interactions with positively charged residues in the GlyT1 binding site, anchoring the inhibitor. |
| Modification of the N-methyl group | Increasing the size of the alkyl group (e.g., to N-ethyl) can be tolerated but larger groups are generally detrimental. | The N-methyl group is thought to fit into a specific hydrophobic pocket. Larger substituents may introduce steric clashes. |
| Alpha-substitution on the glycine backbone | Generally not well-tolerated. | The glycine backbone is believed to be a critical pharmacophore, and any modifications can disrupt the necessary binding conformation. |
The following diagram illustrates the key SAR points for the N-methyl-N-(4-methylbenzyl)glycine scaffold.
In Vitro Evaluation: Quantifying GlyT1 Inhibitory Activity
A robust and reliable in vitro assay is paramount for accurately determining the potency of newly synthesized derivatives and establishing a quantitative SAR (QSAR). The most common method is a glycine uptake inhibition assay using cells that express the human GlyT1.
Experimental Protocol: Glycine Uptake Inhibition Assay
This protocol outlines a typical workflow for assessing the IC₅₀ values of test compounds.
Materials:
-
HEK293 cells stably expressing human GlyT1
-
[³H]-Glycine (radiolabeled glycine)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate the GlyT1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add varying concentrations of the test compounds (typically in a serial dilution) to the wells and pre-incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the transporter.
-
Initiation of Glycine Uptake: Initiate glycine uptake by adding a solution containing [³H]-glycine to each well. The final concentration of [³H]-glycine should be close to its Kₘ value for GlyT1 to ensure sensitive detection of inhibition.
-
Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This step is critical to remove any unbound radiolabeled glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial containing a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each sample using a microplate scintillation counter. The amount of radioactivity is directly proportional to the amount of glycine taken up by the cells.
-
IC₅₀ Determination: Plot the percentage of inhibition of glycine uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation and Interpretation
The systematic collection and clear presentation of SAR data are crucial for guiding the drug discovery process. A well-structured data table allows for easy comparison of the potency and other properties of the synthesized derivatives.
Table 1: Hypothetical SAR Data for N-Methyl-N-(4-methylbenzyl)glycine Derivatives
| Compound ID | R¹ (Position on Benzyl Ring) | GlyT1 IC₅₀ (nM) | Selectivity vs. GlyT2 |
| 1 (Parent) | 4-CH₃ | 520 | 50-fold |
| 2a | 4-CF₃ | 45 | >200-fold |
| 2b | 4-Cl | 88 | >150-fold |
| 2c | 4-F | 120 | >100-fold |
| 3a | 3-CF₃, 4-CH₃ | 65 | >180-fold |
| 3b | 2-F, 4-CH₃ | 250 | >80-fold |
| 4 | 4-OCH₃ | 780 | 30-fold |
Interpretation of Hypothetical Data:
-
The parent compound 1 with a 4-methyl group shows moderate activity.
-
The introduction of electron-withdrawing groups at the 4-position (compounds 2a-c ) significantly enhances potency, with the trifluoromethyl group in 2a being the most effective.
-
The position of the substituent is critical, as demonstrated by the reduced activity of the 2-fluoro derivative 3b compared to the 4-fluoro analog 2c .
-
An electron-donating group like methoxy (4 ) at the 4-position leads to a decrease in activity compared to the parent compound.
Conclusion and Future Directions
The N-methyl-N-(4-methylbenzyl)glycine scaffold represents a promising starting point for the design of novel GlyT1 inhibitors. The SAR for this class of compounds is well-defined, with a clear dependence on the electronic and steric properties of the substituents on the aromatic ring. The N-methyl-glycine moiety serves as a critical anchor to the transporter, and modifications to this part of the molecule are generally not well-tolerated.
Future research in this area should focus on:
-
Fine-tuning Aromatic Substitutions: Exploring a wider range of substituents at different positions on the benzyl ring to optimize potency and selectivity.
-
Improving Physicochemical Properties: Modulating the lipophilicity and other properties of the molecules to enhance their pharmacokinetic profiles, particularly their ability to cross the blood-brain barrier.
-
In Vivo Efficacy Studies: Progressing the most promising candidates to in vivo models of CNS disorders to validate their therapeutic potential.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the rational design and optimization of N-methyl-N-(4-methylbenzyl)glycine derivatives as next-generation GlyT1 inhibitors.
References
-
Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715. [Link]
-
Wolkenberg, S. E., Lindsley, C. W., & Hartman, G. D. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5233–5238. [Link]
-
Zhao, Z., O'Brien, J. A., Lemaire, W., Williams, D. L., Jr, Jacobson, M. A., Sur, C., ... & Lindsley, C. W. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & medicinal chemistry letters, 16(23), 5968–5972. [Link]
-
Schulte, U., & Kuhlmann, J. (2014). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 9(5), 958-965. [Link]
-
Wikipedia. (2024). Sarcosine. [Link]
-
International Journal of Novel Research and Development. (2024). Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]
-
DergiPark. (2018). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. [Link]
-
Thio, L. L., Roon, K. I., & Zorumski, C. F. (2011). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(7), 2413–2418. [Link]
-
Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017–1044. [Link]
-
ResearchGate. (2010). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters.... [Link]
-
Wikipedia. (2024). Quantitative structure–activity relationship. [Link]
-
ResearchGate. (2019). Top: Synthesis of NBD–C60 2; 4‐hydroxybenzaldehyde and sarcosine are.... [Link]
-
Drug Design and Bioinformatics Lab. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. [Link]
- Google Patents. (2012). CN102584612A - Synthesis method of sarcosine.
-
ResearchGate. (2021). Chemical structures of selected GlyT2 inhibitors. [Link]
-
Atlantis Press. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. [Link]
-
MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]
-
MDPI. (2019). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. [Link]
-
ResearchGate. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of N-Methyl-N-(4-methylbenzyl)glycine in Pharmacokinetics: A Technical Guide for Peptidomimetic Drug Design
Executive Summary
The development of peptide-based therapeutics and peptidomimetics is historically bottlenecked by poor pharmacokinetic (PK) profiles, primarily driven by rapid proteolytic degradation and low membrane permeability. To circumvent these limitations, medicinal chemists frequently employ non-natural amino acid building blocks. N-methyl-N-(4-methylbenzyl)glycine (CAS: 1609402-80-3) is a highly specialized, dual-modified peptoid monomer that fundamentally alters the metabolic fate of the molecular scaffolds into which it is incorporated.
This whitepaper provides an in-depth mechanistic analysis of how this specific structural motif impacts metabolic stability. By dissecting the causality between its chemical architecture—specifically the N-methyl and 4-methylbenzyl groups—and its interaction with both plasma proteases and hepatic Cytochrome P450 (CYP450) enzymes, this guide establishes a framework for optimizing the PK profiles of next-generation therapeutics.
Mechanistic Profiling: The Dual Nature of N-Alkylation
When N-methyl-N-(4-methylbenzyl)glycine is incorporated into a peptide or small-molecule backbone, it forms a tertiary amide. This seemingly simple modification triggers a profound shift in the molecule's metabolic stability, characterized by a distinct trade-off between plasma stability and hepatic clearance.
Absolute Proteolytic Resistance (The "Shielding" Effect)
Native peptide bonds are rapidly recognized and hydrolyzed by ubiquitous endogenous proteases (e.g., aminopeptidases, DPP-IV). The incorporation of N-methyl-N-(4-methylbenzyl)glycine confers near-absolute resistance to these enzymes through two distinct causal mechanisms:
-
Elimination of Hydrogen Bond Donors: N-methylation of a peptide backbone replaces the critical amide hydrogen bond donor (NH) with a methyl group[1]. Because proteases rely on this hydrogen bond to anchor the substrate within their catalytic active sites, the binding affinity is drastically reduced.
-
Steric Occlusion: The bulky 4-methylbenzyl group introduces severe steric clashes, forcing the backbone into a conformation (often favoring cis-amide bonds) that physically cannot be accommodated by the proteolytic cleavage machinery[2].
Hepatic CYP450 Vulnerability (Phase I Metabolism)
While N-alkylation solves the problem of plasma instability, it introduces a new pharmacokinetic liability: hepatic metabolism. The addition of lipophilic alkyl and benzyl moieties significantly increases the molecule's affinity for hepatic CYP450 enzymes[3].
-
Benzylic Oxidation: The 4-methyl group on the benzyl ring is highly susceptible to benzylic oxidation by enzymes such as CYP3A4, rapidly forming a 4-hydroxymethylbenzyl metabolite.
-
N-Demethylation: The N-methyl group can undergo oxidative N-demethylation, converting the tertiary amine/amide back into a secondary amine/amide, which may subsequently become vulnerable to proteolysis.
Caption: CYP450-mediated Phase I metabolic pathways of the N-methyl-N-(4-methylbenzyl)glycine motif.
Quantitative Data Presentation: PK Parameter Shifts
To illustrate the pharmacokinetic impact of this building block, the following table summarizes the typical shifts in PK parameters when a native glycine residue is substituted with the N-methyl-N-(4-methylbenzyl)glycine motif in a lead compound.
| Pharmacokinetic Parameter | Native Glycine Motif | N-Methyl-N-(4-methylbenzyl)glycine | Mechanistic Causality |
| Plasma Half-life ( t1/2 ) | < 15 minutes | > 24 hours | Steric occlusion and loss of H-bond prevents protease active-site binding. |
| Hepatic CLint (µL/min/mg) | Low (< 10) | High (> 50) | Increased lipophilicity and benzylic protons drive CYP450 recognition[3]. |
| Membrane Permeability ( Papp ) | Low | High | Masking of the polar amide backbone enhances passive transcellular diffusion[2]. |
| Primary Clearance Route | Plasma Hydrolysis | Hepatic Oxidation | Shift from blood-based degradation to liver-based Phase I metabolism. |
Self-Validating Experimental Protocols
Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance ( CLint )
This protocol isolates the CYP450-mediated degradation of the 4-methylbenzyl and N-methyl groups.
Reagents & Causality:
-
HLMs (0.5 mg/mL): Provides the full complement of Phase I hepatic enzymes.
-
NADPH (1 mM): The essential electron donor. Crucial validation step: Without NADPH, CYP450 enzymes cannot function. A minus-NADPH control must be run in parallel to differentiate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.
-
Cold Acetonitrile (containing Internal Standard): Used to quench the reaction. The cold temperature and organic solvent instantly denature microsomal proteins, locking the metabolic snapshot in time.
Step-by-Step Methodology:
-
Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs to 37°C.
-
Spiking: Add the test compound (containing the N-methyl-N-(4-methylbenzyl)glycine motif) to a final concentration of 1 µM. Keep organic solvent concentration <0.5% to prevent CYP inhibition.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile.
-
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate t1/2 and CLint using the first-order kinetic equation: CLint=(0.693/t1/2)×(Volume/mg protein) .
Caption: Self-validating in vitro workflow for determining microsomal intrinsic clearance (CLint).
Protocol B: Plasma Protease Stability Assay
This assay validates the protective "shielding" effect of the N-alkylation against blood-borne peptidases.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human plasma (heparinized) and pre-incubate at 37°C for 10 minutes.
-
Incubation: Spike the test compound into the plasma to a final concentration of 5 µM.
-
Validation Controls: Run a native, unmodified peptide (e.g., Substance P or a simple glycine-containing analog) in parallel as a positive control for protease activity[2]. If the native peptide does not degrade, the plasma batch is enzymatically dead, invalidating the assay.
-
Sampling & Quenching: Extract 50 µL aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench in 200 µL of cold methanol containing 0.1% formic acid (to disrupt protein-drug binding and precipitate plasma proteins).
-
Analysis: Vortex, centrifuge, and analyze the supernatant via LC-MS/MS. A successful N-methyl-N-(4-methylbenzyl)glycine incorporation should yield >90% parent compound remaining at 24 hours.
Conclusion and Strategic Recommendations
Incorporating N-methyl-N-(4-methylbenzyl)glycine into a drug scaffold is a highly effective strategy for overcoming the poor plasma stability and low permeability of native peptides. By eliminating hydrogen bond donors and introducing steric bulk, it renders the molecule virtually invisible to proteases[1].
However, drug development professionals must strategically manage the resulting shift in metabolic clearance. Because the alkyl and benzyl moieties act as strong substrates for hepatic CYP450 enzymes[3], downstream lead optimization may require blocking benzylic oxidation sites (e.g., via fluorine substitution on the methylbenzyl group) if the hepatic intrinsic clearance ( CLint ) proves too high for the desired dosing regimen.
References
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals National Institutes of Health (NIH) / PMC[Link]
-
Overcoming the Shortcomings of Peptide-Based Therapeutics Taylor & Francis Online[Link]
-
Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs MDPI[Link]
Sources
Application Note: Solvent Compatibility and Handling Protocols for N-methyl-N-(4-methylbenzyl)glycine
Executive Summary
N-methyl-N-(4-methylbenzyl)glycine is a specialized amino acid derivative featuring a lipophilic 4-methylbenzyl moiety attached to a hydrophilic N-methylglycine (sarcosine) core. This amphiphilic nature dictates its unique solubility profile. For researchers utilizing this compound in high-throughput screening, biochemical assays, or synthetic pipelines, understanding its solvent compatibility in Dimethyl Sulfoxide (DMSO) and aqueous buffers is critical. This guide provides a comprehensive, self-validating framework for preparing, storing, and diluting stock solutions to ensure reproducible experimental outcomes.
Physicochemical Profiling & Causality of Solvation
The solvation dynamics of N-methyl-N-(4-methylbenzyl)glycine are governed by its zwitterionic potential and the specific salt form utilized (typically the hydrochloride salt, CAS 1609402-80-3)[1].
-
Behavior in DMSO: Anhydrous DMSO is the premier solvent for master stock preparation. DMSO possesses a high dielectric constant and a strong dipole moment, which effectively disrupts the crystal lattice of the solid compound. Recent computational and experimental studies demonstrate that DMSO molecules actively stabilize the zwitterionic forms of amino acids; the sulfoxide ( S=O ) group interacts with the protonated amine, while the methyl groups interact with the oxoanion[2]. This dual-stabilization prevents aggregation and ensures a homogenous molecular dispersion.
-
Behavior in Aqueous Buffers: In water, the solubility is highly pH-dependent. The free base form exhibits minimal solubility near its isoelectric point (~pH 5.5) due to the net-zero charge promoting intermolecular aggregation via the lipophilic benzyl rings. Conversely, the HCl salt form is pre-protonated, significantly lowering the thermodynamic barrier to aqueous dissolution[1]. At physiological pH (7.4), the carboxylic acid is deprotonated, yielding an anionic/zwitterionic species that maintains moderate to high aqueous solubility.
Quantitative Solvent Compatibility Data
The following table summarizes the empirical solubility limits and stability metrics for N-methyl-N-(4-methylbenzyl)glycine (HCl salt) across standard laboratory solvents.
| Solvent System | Estimated Max Solubility | Optimal Use Case | Stability (Storage) |
| Anhydrous DMSO | > 50 mM | Primary Master Stock | > 12 months at -20°C |
| Water (Milli-Q, pH 7.0) | ~ 10 - 20 mM | Secondary Stock / Dilution | < 1 week at 4°C |
| Aqueous Buffer (pH 7.4) | ~ 5 - 10 mM | Biological Assays | Prepare fresh daily |
| Aqueous Buffer (pH 4.0) | < 1 mM | Avoid (Precipitation risk) | N/A |
| DMSO/Water (1:99) | ~ 100 - 500 µM | Final Assay Concentration | Stable during assay duration |
Note: Solubility limits can fluctuate based on buffer composition (e.g., presence of BSA, divalent cations, or surfactants).
Experimental Workflows & Logical Relationships
To visualize the critical handling pathways, the following diagrams map the physical state transitions and the step-by-step preparation workflow.
Figure 1: pH-Dependent State Machine and Aqueous Solubility Profile.
Figure 2: Master Stock Preparation and Aqueous Dilution Workflow.
Self-Validating Experimental Protocols
The following protocols are engineered to prevent common failure modes, such as solvent-induced precipitation, hydrolysis, and concentration drift. These align with the National Center for Advancing Translational Sciences (NCATS) guidelines for high-throughput screening compound preparation[3][4].
Protocol 1: Preparation of a 50 mM Master Stock in Anhydrous DMSO
Causality Focus: DMSO is highly hygroscopic. If non-anhydrous DMSO is used, or if the stock is repeatedly exposed to ambient humidity, water absorption will alter the dielectric constant of the solvent. Over multiple freeze-thaw cycles, this absorbed water causes localized supersaturation and irreversible micro-precipitation of the lipophilic compound.
Materials:
-
N-methyl-N-(4-methylbenzyl)glycine hydrochloride powder (Room temperature).
-
Anhydrous DMSO (≥99.9% purity, sealed under Argon).
-
Amber glass vials or low-bind polypropylene microcentrifuge tubes.
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Validation: This prevents atmospheric condensation on the cold powder.
-
Calculation & Weighing: Weigh the desired mass. For a 50 mM stock of the HCl salt (MW ≈ 229.7 g/mol ), dissolving 11.48 mg in exactly 1.0 mL of anhydrous DMSO is required.
-
Solvation: Add the calculated volume of anhydrous DMSO directly to the powder.
-
Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes. Causality: Sonication induces cavitation, breaking apart crystalline aggregates and accelerating solvation kinetics.
-
Validation Check: Hold the vial against a light source. The solution must be optically clear. If turbidity persists, the concentration exceeds the thermodynamic solubility limit of that specific batch; dilute to 25 mM and re-evaluate.
-
Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed tubes. Purge the headspace with Argon gas if available.
-
Storage: Transfer immediately to -20°C or -80°C.
Protocol 2: Aqueous Dilution for Biological Assays
Causality Focus: Direct addition of aqueous buffer into a DMSO stock causes an exothermic mixing event and a rapid, localized drop in solvent solvating power, inevitably crashing the compound out of solution. The protocol below reverses the order of addition to maintain the solute below its critical nucleation threshold.
Materials:
-
50 mM Master Stock in DMSO (Thawed completely to room temperature).
-
Aqueous Assay Buffer (e.g., DPBS, HEPES, or cell culture media).
Step-by-Step Methodology:
-
Thawing: Remove a single DMSO aliquot from -20°C. Allow it to sit at room temperature for 15 minutes. Vortex briefly to ensure homogeneity. Validation: Inspect for cryo-precipitates. Do not proceed until the solution is perfectly clear.
-
Intermediate Dilution (Optional but Recommended): If the final assay concentration is very low (e.g., 1 µM), first perform a serial dilution in pure DMSO to create a 100x or 1000x working stock. This ensures the final pipetted volume into the aqueous buffer is accurate and manageable[4].
-
Aqueous Addition (The Critical Step): Place the target volume of aqueous buffer on a magnetic stirrer or prepare to vortex. Slowly add the DMSO stock dropwise into the rapidly moving aqueous buffer.
-
DMSO Tolerance Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v), and ideally remains ≤ 0.1% for sensitive cell-based assays[3]. For example, adding 1 µL of a 10 mM DMSO stock to 999 µL of buffer yields a 10 µM final concentration with 0.1% DMSO.
-
Validation Check: Measure the absorbance or use dynamic light scattering (DLS) on a blank buffer vs. the diluted sample. If the baseline scatters significantly, micro-precipitates have formed. You must either decrease the final compound concentration or optimize the buffer (e.g., by adding 0.1% BSA to act as a carrier protein).
References
-
National Institutes of Health (NIH). "Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules." PubMed Central (PMC). Available at:[Link]
-
National Institutes of Health (NIH). "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions." PubMed Central (PMC). Available at:[Link]
-
MDPI. "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules." MDPI Open Access Journals. Available at: [Link]
Sources
- 1. N-Methyl-N-(4-methylbenzyl)glycine hydrochloride [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Human Pluripotent Stem Cells for High-Throughput Drug Screening and Characterization of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Sarcosine with 4-Methylbenzyl Bromide
Introduction: The Significance of N-Substituted Sarcosine Derivatives
N-alkylated amino acids are a critical class of molecules in medicinal chemistry and drug development.[1][2][3] Specifically, the incorporation of an N-alkyl group, such as a 4-methylbenzyl moiety, onto the sarcosine (N-methylglycine) backbone can significantly modulate the parent molecule's physicochemical properties. This modification can enhance lipophilicity, which may improve membrane permeability and bioavailability, and can also introduce a site for further chemical elaboration.[3] The resulting N-(4-methylbenzyl)sarcosine is a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.
This document provides a comprehensive, step-by-step procedure for the N-alkylation of sarcosine with 4-methylbenzyl bromide. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a robust and reproducible method for the preparation of this important intermediate. The causality behind each experimental choice is explained to ensure both procedural success and a deeper understanding of the underlying chemical principles.
Chemical Reaction Overview
The core of this procedure is a nucleophilic substitution reaction (SN2) where the secondary amine of sarcosine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl bromide. The presence of a suitable base is crucial to deprotonate the sarcosine, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct generated during the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Sarcosine (N-methylglycine) | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place.[4][5] |
| 4-Methylbenzyl bromide | ≥97% | e.g., Sigma-Aldrich | Corrosive and lachrymator . Handle in a fume hood with appropriate PPE.[6][7][8] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | e.g., Fisher Scientific | A suitable base for this reaction. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | A polar aprotic solvent that facilitates SN2 reactions. |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR | For extraction. |
| Diethyl ether | ACS Grade | e.g., VWR | For precipitation/crystallization. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | --- | For pH adjustment during workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific | For drying the organic phase. |
| Deuterated chloroform (CDCl₃) | For NMR | e.g., Cambridge Isotope Labs | For NMR analysis. |
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of sarcosine.
Step-by-Step Experimental Protocol
PART 1: Reaction Setup
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add sarcosine (1.0 eq, e.g., 2.0 g, 22.4 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approximately 40 mL). The sarcosine may not fully dissolve at this stage. Add anhydrous sodium carbonate (2.5 eq, e.g., 5.9 g, 56.0 mmol).
-
Causality Explanation: Anhydrous conditions are important to prevent hydrolysis of the alkylating agent. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive. Sodium carbonate is a mild inorganic base sufficient to deprotonate the carboxylic acid of sarcosine and the resulting ammonium salt, facilitating the nucleophilic attack of the secondary amine.
-
-
Addition of the Alkylating Agent: While stirring the suspension, add 4-methylbenzyl bromide (1.1 eq, e.g., 4.5 g, 24.6 mmol) dropwise at room temperature.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 60-70 °C in an oil bath.
-
Causality Explanation: Heating the reaction mixture increases the reaction rate. A moderate temperature of 60-70 °C is generally sufficient to drive the reaction to completion without promoting significant side reactions or decomposition of the product.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To prepare a TLC sample, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and filter it through a small plug of silica gel to remove the inorganic salts. A suitable eluent system for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product should be more nonpolar than the starting sarcosine. The reaction is typically complete within 12-24 hours.
PART 2: Workup and Product Isolation
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the insoluble inorganic salts (sodium carbonate and sodium bromide). Wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator. It is advisable to use a high-vacuum pump and gentle heating (e.g., 40-50 °C) to effectively remove the high-boiling DMF.
-
Aqueous Workup: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). The product may be present in either the aqueous or organic layer, or between them, depending on the pH. Adjust the pH of the aqueous layer to ~5-6 with 1 M HCl. At this pH, the product, an amino acid, should be near its isoelectric point, minimizing its solubility in water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality Explanation: The extraction process is designed to move the desired organic product from the aqueous phase to an organic solvent from which it can be easily isolated.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-(4-methylbenzyl)sarcosine.
PART 3: Purification and Characterization
-
Purification: The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the crude material on a silica gel column using a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol.
-
Recrystallization: The crude product may also be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques.[9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group on the nitrogen, the methylene protons of the sarcosine backbone, the benzylic protons, the aromatic protons of the 4-methylbenzyl group, and the methyl group on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the mass of the protonated product [M+H]⁺.
-
Infrared Spectroscopy (IR): The IR spectrum should display a characteristic carbonyl stretch from the carboxylic acid, as well as C-H and N-C stretching vibrations.[10]
-
Reaction Mechanism
Caption: SN2 mechanism for N-alkylation of sarcosine.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. The reaction time may need to be extended, or the temperature slightly increased. Incomplete deprotonation of sarcosine can also be a cause; consider using a stronger base like potassium carbonate or an organic base such as triethylamine, although this may increase the likelihood of side reactions.
-
Over-alkylation: While sarcosine is a secondary amine and cannot be di-alkylated at the nitrogen, the carboxylate can potentially be esterified by the alkylating agent under certain conditions, though this is less likely with a bromide. If this is observed, using a milder base or lower reaction temperature can mitigate this side reaction.
-
Purification Difficulties: The product is an amino acid and may have zwitterionic character, which can make it challenging to handle during extraction and chromatography. Careful pH control during the aqueous workup is essential. If the product is highly polar, reverse-phase chromatography may be a more suitable purification method.[11]
Conclusion
The protocol detailed above provides a reliable and well-rationalized method for the synthesis of N-(4-methylbenzyl)sarcosine. By understanding the function of each reagent and the rationale behind the chosen conditions, researchers can confidently execute this procedure and adapt it as needed for related transformations. The successful synthesis of this compound opens avenues for its use in the development of novel therapeutics and other advanced materials.
References
-
ChemBK. (2024, April 9). 4-Methylbenzyl bromide. Retrieved from ChemBK. [Link]
-
K. Yagi, et al. (1973). Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. PubMed. [Link]
-
A. D. Smith. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Technology Networks. [Link]
-
P. G. M. Wuts, T. W. Greene. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Science. [Link]
-
P. G. M. Wuts, T. W. Greene. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
-
C. B. Singh, V. Kavala, A. K. Samal, B. K. Patel. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]
- Google Patents. (n.d.). Processes for the alkylation of secondary amine groups of morphinan derivatives.
-
DTIC. (n.d.). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from DTIC. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Xylyl bromide. PubChem Compound Database. [Link]
-
J. C. Vantourout, et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Sarcosine. PubChem Compound Database. [Link]
-
SpectraBase. (n.d.). Sarcosine, N-(4-methylbenzoyl)-, dodecyl ester. Retrieved from SpectraBase. [Link]
-
A. D'Andrea, et al. (2019, May 23). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]
-
Reagent Guide. (2026, February 27). N alkylation at sp3 Carbon. Retrieved from Reagent Guide. [Link]
-
Wikipedia. (n.d.). Sarcosine. Retrieved from Wikipedia. [Link]
-
S. Ye, et al. (2020, May 8). Reaction Mechanism of N-Cyclopropylglycine Oxidation by Monomeric Sarcosine Oxidase. ChemRxiv. [Link]
-
European Patent Office. (n.d.). Novel preparation method for sarcosine and derivatives thereof. Retrieved from European Patent Office. [Link]
-
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from Teledyne ISCO. [Link]
-
NIST. (n.d.). Sarcosine, N-(4-methylbenzoyl)-, dodecyl ester. NIST Chemistry WebBook. [Link]
-
A. Doriti, et al. (2016, April 8). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. RSC Publishing. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from Shimadzu. [Link]
- Google Patents. (n.d.). Synthesis method of sarcosine.
-
Analytical Techniques in Aquaculture Research. (n.d.). Amino acid analysis. Retrieved from Analytical Techniques in Aquaculture Research. [Link]
- J. M. Chalker, G. J. L. Bernardes, B. G. Davis, Y. Lin. (2011). Synthesis of N-Alkyl Amino Acids. In: Comprehensive Organic Synthesis II. Elsevier.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-sarcosine. Retrieved from PrepChem.com. [Link]
-
SpectraBase. (n.d.). Sarcosine, N-(4-methoxybenzoyl)-, pentyl ester. Retrieved from SpectraBase. [Link]
-
Reddit. (2022, December 7). N-alkylation of glycine. r/Chempros. [Link]
-
Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
N. V. G. D. P. K. S. Kumar, et al. (2019). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. [Link]
Sources
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sarcosine - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. teledyneisco.com [teledyneisco.com]
Application Note: Buffer Selection and Optimization for the Biological Screening of N-methyl-N-(4-methylbenzyl)glycine
Target Audience: Senior Researchers, Biophysicists, and Drug Development Professionals Compound: N-methyl-N-(4-methylbenzyl)glycine (MMBG) | CAS: 1609402-80-3
Mechanistic Rationale: The Zwitterionic Challenge
N-methyl-N-(4-methylbenzyl)glycine (MMBG) presents a unique physicochemical challenge in high-throughput screening (HTS) and biophysical characterization. Structurally, MMBG is an amphiphilic molecule featuring a hydrophobic 4-methylbenzyl tail and a highly polar, zwitterionic N-methylglycine (sarcosine) headgroup.
At a physiological pH of 7.4, the carboxylic acid (pKa ~2.3) is fully deprotonated, while the tertiary amine (pKa ~9.0) remains protonated. This amphiphilic topology drives concentration-dependent self-association. If the buffer environment is not precisely engineered, MMBG will undergo phase separation to form microscopic colloidal aggregates. As pioneered by the Shoichet Laboratory, these colloids sequester target proteins via non-specific surface adsorption, leading to artifactual "promiscuous inhibition" and a high rate of false positives in screening campaigns 1.
To yield trustworthy data, the screening buffer must be treated as an active participant in the assay—engineered specifically to maintain MMBG in a monomeric state while preserving target protein stability.
Buffer Matrix Engineering: The Causality of Choice
A standard biological screening buffer (e.g., PBS) is insufficient for MMBG. The Optimized Screening Buffer (OSB) must be constructed with deliberate causality to counteract the molecule's liabilities.
-
Buffering Agent (20 mM HEPES, pH 7.4): HEPES is selected over Tris because it lacks primary amines, preventing interference with downstream Surface Plasmon Resonance (SPR) EDC/NHS immobilization chemistries 2. Furthermore, HEPES has a negligible temperature coefficient ( Δ pKa/°C = -0.014), ensuring pH stability across different assay temperatures.
-
Ionic Strength (150 mM NaCl): The zwitterionic headgroup of MMBG can engage in non-specific electrostatic interactions with charged patches on the target protein. 150 mM NaCl provides sufficient Debye length screening to mask these spurious interactions without destabilizing the target's tertiary structure.
-
Surfactant (0.01% v/v Tween-20): This is the most critical component. Non-ionic detergents disrupt the hydrophobic interactions between the 4-methylbenzyl tails of MMBG molecules. This raises the Critical Aggregation Concentration (CAC) and prevents the formation of target-sequestering colloids, a standard practice for mitigating aggregation-based inhibition 3.
-
Cosolvent (2.0% v/v DMSO): Required to maintain the solubility of the MMBG stock. The DMSO concentration must be strictly matched between the analyte and running buffer to prevent bulk refractive index artifacts during optical screening.
Quantitative Data & Matrix Summaries
Table 1: Physicochemical Properties of MMBG
| Property | Value | Mechanistic Implication |
| Molecular Weight | ~193.24 g/mol | Low mass requires high-sensitivity SPR for detection. |
| pKa (Carboxylate) | ~2.3 | Fully deprotonated (anionic) at pH 7.4. |
| pKa (Amine) | ~9.0 | Fully protonated (cationic) at pH 7.4. |
| Net Charge (pH 7.4) | 0 (Zwitterion) | Prone to dipole-dipole self-association. |
| Topology | Amphiphilic | High risk of colloidal aggregation in aqueous media. |
Table 2: Optimized Screening Buffer (OSB) Matrix
| Component | Concentration | Causality / Purpose |
| HEPES (pH 7.4) | 20 mM | Maintains physiological pH; SPR-compatible (no primary amines). |
| NaCl | 150 mM | Debye screening of non-specific electrostatic interactions. |
| Tween-20 | 0.01% (v/v) | Prevents colloidal aggregation and promiscuous inhibition. |
| DMSO | 2.0% (v/v) | Solubilizes the hydrophobic 4-methylbenzyl moiety. |
Table 3: Troubleshooting MMBG Screening Artifacts
| Observation | Root Cause | Corrective Action |
| Bell-shaped dose-response | Colloidal aggregation at high concentrations. | Perform DLS; ensure [MMBG] is below the CAC. |
| Square-wave SPR sensorgram | Bulk refractive index mismatch. | Perform rigorous DMSO solvent correction (1.5% - 2.5%). |
| Irreversible target binding | Non-specific hydrophobic adsorption. | Increase Tween-20 to 0.05%; add 1 mg/mL BSA as a scavenger. |
Mandatory Visualization: Buffer Selection Workflow
MMBG buffer selection workflow highlighting detergent use to prevent colloidal aggregation in HTS.
Self-Validating Experimental Protocols
To ensure scientific integrity, the screening workflow must be a self-validating system. Protocol 1 validates the physical state of the molecule, acting as a gatekeeper for Protocol 2, which validates the biological interaction.
Protocol 1: Self-Validating DLS Assay for CAC Determination
Purpose: To identify the Critical Aggregation Concentration (CAC) of MMBG and ensure the downstream biological screen operates strictly with monomeric compound 4.
-
Stock Preparation: Prepare a 10 mM MMBG stock in 100% anhydrous DMSO.
-
Buffer Formulation: Prepare the Optimized Screening Buffer (OSB: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Filter through a 0.22 µm membrane to remove ambient dust particulates.
-
Gradient Generation: Perform a serial dilution of MMBG in OSB to create a concentration gradient (1 µM to 500 µM). Crucial Step: Maintain a constant 2.0% DMSO concentration across all wells to prevent solvent-induced scattering variations.
-
Equilibration: Incubate the microplate at 25°C for 15 minutes to allow for thermodynamic equilibrium of potential colloid formation.
-
Data Acquisition: Measure light scattering intensity using a Dynamic Light Scattering (DLS) plate reader (e.g., Wyatt DynaPro).
-
Analysis & Validation: Plot scattering intensity (y-axis) against MMBG concentration (x-axis). The CAC is defined as the inflection point where scattering exponentially increases.
-
Self-Validation Check: The maximum concentration used in Protocol 2 must be at least 3-to-5-fold below this established CAC.
-
Protocol 2: High-Throughput SPR Binding Assay
Purpose: To measure the specific binding kinetics of monomeric MMBG to the target protein without bulk refractive index or aggregation artifacts.
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) in 10 mM Sodium Acetate (pH 5.0). Quench unreacted esters with 1M Ethanolamine.
-
Fluidic Priming: Prime the SPR fluidics with the OSB. Run at least three startup cycles of buffer to stabilize the baseline.
-
Solvent Correction: Because MMBG requires 2% DMSO, prepare a solvent correction curve (ranging from 1.5% to 2.5% DMSO in OSB). Inject these standards to map and subtract bulk refractive index changes caused by minor DMSO mismatches during sample injection 2.
-
Analyte Injection: Inject MMBG at multiple concentrations (strictly below the CAC determined in Protocol 1) at a flow rate of 30 µL/min for 60 seconds (association phase).
-
Dissociation: Allow OSB to flow over the chip for 120 seconds to monitor the dissociation phase.
-
Kinetic Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
-
Self-Validation Check: Reject any responses showing "square-wave" profiles (indicative of bulk solvent mismatch) or non-saturating, linear upward drift (indicative of non-specific colloidal adsorption).
-
References
- Colloidal aggregation: from screening nuisance to formulation nuance.National Center for Biotechnology Information (PMC).
- A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library.ACS Publications.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.National Center for Biotechnology Information (PMC).
- Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs.News-Medical.
Sources
- 1. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
Troubleshooting solubility issues of N-methyl-N-(4-methylbenzyl)glycine in aqueous media
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of synthetic amino acid derivatives.
N-methyl-N-(4-methylbenzyl)glycine presents a unique challenge: it combines a highly hydrophobic 4-methylbenzyl moiety with a zwitterionic glycine backbone. To successfully formulate this compound for assays or in vivo dosing, we must move beyond trial-and-error and apply first-principles thermodynamics and electrostatic theory.
This guide provides a mechanistic framework, self-validating protocols, and troubleshooting FAQs to permanently resolve your solubility issues.
Diagnostic Workflow: Solubilization Logic
Before altering your assay conditions, trace your experimental constraints through the decision matrix below to identify the thermodynamically favored solubilization strategy.
Decision tree for troubleshooting N-methyl-N-(4-methylbenzyl)glycine aqueous solubility.
Quantitative Physicochemical Profile
To manipulate solubility, we must first define the quantitative boundaries of the molecule. The table below summarizes the critical physicochemical parameters dictating the behavior of N-methyl-N-(4-methylbenzyl)glycine in solution.
| Parameter | Estimated Value | Mechanistic Implication for Solubility |
| Carboxylic Acid pKa₁ | ~2.29 | Below pH 2.3, the molecule is predominantly a soluble cation. |
| Tertiary Amine pKa₂ | ~8.50 | Above pH 8.5, the molecule is predominantly a soluble anion. |
| Isoelectric Point (pI) | ~5.40 | At pH 5.4, net charge is zero. Electrostatic repulsion is eliminated, causing severe aggregation and precipitation[1]. |
| LogP (Hydrophobicity) | ~2.1 - 2.5 | The 4-methylbenzyl group heavily disrupts the aqueous hydrogen-bonding network, requiring co-solvents or complexation if pH adjustment is restricted. |
Troubleshooting FAQs & Self-Validating Methodologies
Q1: Why does my compound instantly crash out of solution when diluted into my physiological assay buffer?
The Causality: You are likely observing isoelectric precipitation. N-methyl-N-(4-methylbenzyl)glycine is an amphoteric molecule[2]. In pure water or slightly acidic buffers (pH 4.5 – 6.5), the carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is protonated (-NH(CH₃)⁺). This creates a zwitterion with a net-zero electrical charge.
Zwitterionic amino acid derivatives exhibit minimal solubility at their isoelectric point (pI)[3]. Because the molecules lack a net charge, electrostatic repulsion between them is minimized. The hydrophobic 4-methylbenzyl groups undergo hydrophobic collapse, aggregating to minimize contact with water, which leads to rapid macroscopic precipitation[1].
Q2: My assay can tolerate pH shifts. How do I properly formulate the salt form to maximize solubility?
The Causality: By shifting the pH at least 2 units away from the pI, you force >99% of the molecules into a uniformly charged state (either all cationic or all anionic). This restores electrostatic repulsion, thermodynamically favoring dissolution[4].
Step-by-Step Protocol: In Situ Salt Formation (Self-Validating)
-
Weighing: Weigh the desired mass of the free zwitterion into a glass vial.
-
Acid/Base Addition:
-
For the Cationic Salt (HCl): Add 1.1 molar equivalents of 0.1 M HCl.
-
For the Anionic Salt (Sodium): Add 1.1 molar equivalents of 0.1 M NaOH.
-
-
Agitation: Vortex for 60 seconds. The localized extreme pH will rapidly break the hydrophobic aggregates.
-
Dilution: Slowly back-titrate with your target assay buffer (e.g., PBS) while vortexing, ensuring the final pH remains either < 3.5 or > 7.5.
-
Self-Validation (Centrifugation Check):
-
Centrifuge the final mixture at 10,000 × g for 10 minutes.
-
Validation Logic: If the compound is truly dissolved, the supernatant concentration (measured via HPLC-UV) will match your theoretical input. If a translucent pellet forms, you have a colloidal suspension, indicating your final pH drifted too close to the pI. Adjust the buffer capacity.
-
Q3: I am running a cell-based assay at pH 7.4 and cannot use extreme pH. What co-solvents are appropriate, and what are the hidden risks?
The Causality: At pH 7.4, the molecule is dangerously close to its pI and retains significant zwitterionic character. Adding a co-solvent (like DMSO or PEG 400) reduces the dielectric constant of the aqueous medium and lowers interfacial tension, which accommodates the hydrophobic 4-methylbenzyl group[4].
However, you must account for the Solubility-Permeability Interplay . While co-solvents increase apparent solubility, they simultaneously decrease the thermodynamic driving force for the drug to partition into lipid membranes[5]. If your assay relies on intracellular target engagement, over-solubilizing with high concentrations of DMSO will artificially reduce your compound's apparent permeability and potency[5].
Co-Solvent Selection Matrix
| Co-Solvent | Max Recommended Vol% (In Vitro) | Solubilization Mechanism | Permeability Impact Risk |
| DMSO | ≤ 1.0% | Disrupts water lattice; solvates hydrophobic benzyl ring. | High (Reduces membrane partitioning driving force)[5]. |
| Ethanol | ≤ 2.0% | Lowers dielectric constant. | Moderate. |
| PEG 400 | ≤ 5.0% | Steric stabilization and co-solvency. | Low to Moderate. |
Q4: My in vivo pharmacokinetic study requires an aqueous vehicle without high levels of organic solvents. How can I solubilize this compound?
The Causality: When both pH adjustment and organic co-solvents are prohibited, you must physically shield the hydrophobic 4-methylbenzyl moiety from the aqueous environment. Cyclodextrin complexation is the premier method for this. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity perfectly sized to encapsulate a substituted benzyl ring.
Step-by-Step Protocol: HP-β-CD Complexation (Self-Validating)
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Milling: Add N-methyl-N-(4-methylbenzyl)glycine powder to the cyclodextrin solution.
-
Equilibration: Sonicate in a water bath for 30 minutes, maintaining the temperature below 40°C to prevent degrading the thermodynamic stability of the inclusion complex. Stir overnight at room temperature.
-
Self-Validation (Filtration & DLS):
-
Pass the solution through a 0.22 µm PVDF syringe filter.
-
Validation Logic: A successful inclusion complex will pass freely through the filter. Analyze the filtrate using Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm confirms individual cyclodextrin complexes. Peaks >100 nm indicate uncomplexed, precipitating drug, requiring a higher cyclodextrin ratio.
-
References
-
[1] Creative Proteomics Blog. Isoelectric Point for Protein Analysis and Biopharmaceutical Development. Available at:
-
[5] ACS Publications (Molecular Pharmaceutics). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Available at:
-
[4] MDPI (Pharmaceutics). Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. Available at:
-
[3] Wikipedia. Amino acid - Isoelectric point. Available at:
-
[2] PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy. Available at:
Sources
- 1. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Resolving HPLC peak tailing for N-methyl-N-(4-methylbenzyl)glycine analysis
Resolving HPLC Peak Tailing: A Troubleshooting Guide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-methyl-N-(4-methylbenzyl)glycine. As Senior Application Scientists, we provide this guide to not only offer solutions but also to explain the scientific principles behind them, enabling you to build robust and reliable analytical methods.
Understanding the Culprit: Why Does N-methyl-N-(4-methylbenzyl)glycine Exhibit Peak Tailing?
N-methyl-N-(4-methylbenzyl)glycine is an amphoteric molecule, containing both a basic tertiary amine and an acidic carboxylic acid functional group. This dual nature is central to its chromatographic behavior. The primary cause of peak tailing for this and other basic compounds in reversed-phase HPLC is secondary interactions with the stationary phase.[1]
Standard silica-based columns, like C18 or C8, have residual, unreacted silanol groups (Si-OH) on their surface.[2] At mobile phase pH levels above approximately 3-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3][4] The positively charged (protonated) tertiary amine of your analyte can then undergo strong ionic interactions with these sites. This secondary retention mechanism is stronger and less uniform than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in an asymmetric or "tailing" peak.[5][6]
Diagram 1: Analyte-Silanol Secondary Interaction
Caption: Unwanted ionic attraction between the analyte and the column's stationary phase.
Troubleshooting Guide & FAQs
This section provides direct answers and actionable protocols to diagnose and resolve peak tailing.
Q1: My peak for N-methyl-N-(4-methylbenzyl)glycine is tailing significantly. What is the most probable cause?
The most common cause is the chemical interaction between the basic tertiary amine on your molecule and acidic residual silanol groups on the silica-based stationary phase.[2][3] This is especially pronounced if your mobile phase pH is in the mid-range (pH 4-7), where silanols are ionized and your amine is protonated. A secondary, but related, issue occurs if the mobile phase pH is too close to the pKa of your analyte, causing it to exist in a mixture of ionized and unionized forms during the separation, which can distort the peak.[7]
Q2: How can I determine if my tailing problem is chemical (analyte-specific) or physical (system-related)?
A simple diagnostic test can differentiate between chemical and physical issues. A physical problem, such as a column void or extra-column volume, will generally affect all peaks in the chromatogram.[8] A chemical problem will be specific to certain analytes.
Diagnostic Protocol:
-
Prepare a test sample containing a neutral, well-behaving compound (e.g., caffeine or toluene) at a suitable concentration.
-
Inject this neutral compound using your current HPLC method.
-
Analyze the Peak Shape:
-
If the neutral compound's peak is also tailing: The issue is likely physical. Investigate potential system problems like a column void, a blocked frit, or excessive extra-column volume.[8]
-
If the neutral compound's peak is symmetrical: The issue is chemical and specific to the interaction of N-methyl-N-(4-methylbenzyl)glycine with your system. You should focus on optimizing the mobile phase and column chemistry.[8]
-
Diagram 2: Troubleshooting Workflow for Peak Tailing
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Overcoming Hygroscopicity in N-methyl-N-(4-methylbenzyl)glycine Salts
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the severe moisture-sorption challenges associated with the salts of N-methyl-N-(4-methylbenzyl)glycine .
Because this molecule features both a tertiary amine and a carboxylic acid, it inherently exists as a zwitterion. While salt formation is a standard approach to improve solubility and handling, improper counterion selection for this specific amphoteric framework often leads to catastrophic deliquescence. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to overcome these hygroscopic hurdles.
Section 1: Mechanistic Causality & Counterion Theory
Q: Why does the hydrochloride (HCl) salt of N-methyl-N-(4-methylbenzyl)glycine exhibit rapid deliquescence at >60% relative humidity (RH)? A: The hygroscopicity of the HCl salt (CAS: 1609402-80-3) is driven by thermodynamics and crystal lattice energy. When the tertiary amine of N-methyl-N-(4-methylbenzyl)glycine is protonated by hydrochloric acid, a chloride counterion is introduced into the crystal lattice. Chloride ions possess a very high charge density and, consequently, a remarkably high hydration energy.
When exposed to atmospheric moisture, the thermodynamic drive of the chloride ion to hydrate exceeds the lattice energy holding the crystal together. Water molecules penetrate the lattice, hydrogen-bonding with both the chloride ions and the free carboxylic acid moiety, leading to a phase transition from a crystalline solid to a solution (deliquescence).
Q: How can we theoretically predict which counterions will reduce this hygroscopicity? A: To reduce moisture uptake, you must lower the hydration energy of the crystal lattice. According to established [1], this is achieved by replacing the small, highly hydratable chloride ion with a larger, more lipophilic counterion.
Bulky organic counterions—such as p-toluenesulfonate (tosylate) or methanesulfonate (mesylate)—distribute their negative charge over a larger molecular volume and introduce hydrophobic groups (like the tolyl ring). This sterically hinders water molecules from penetrating the crystal lattice and significantly reduces the thermodynamic affinity for moisture, thereby altering the physicochemical properties beneficially[2].
Section 2: Troubleshooting Guide & Experimental Workflows
Q: What is the optimal workflow for conducting a moisture-resistant salt screen for this specific compound? A: A multi-tier salt screening strategy is required to balance pKa differences, crystallinity, and hygroscopicity. The workflow below outlines the decision-making process for isolating a stable, non-hygroscopic salt.
Tiered salt screening workflow for hygroscopic active pharmaceutical ingredients.
Step-by-Step Methodology: Tiered Salt Screen
-
Counterion Selection (Tier 1): Calculate the pKa of the tertiary amine. Select acidic counterions that provide a ΔpKa of at least 2 units to ensure complete proton transfer. Prioritize sulfonic acids (tosylic, mesylic, esylic) over mineral acids.
-
Solvent Screening & Crystallization: Prepare saturated solutions of the zwitterionic free base in a matrix of solvents (e.g., Ethanol, Acetone, THF, Ethyl Acetate). Add the selected counterion in a 1:1.05 molar ratio.
-
Induction: Induce crystallization via controlled cooling (0.5°C/min) or anti-solvent addition (e.g., heptane).
-
Primary Characterization (Tier 2): Harvest the solids via vacuum filtration. Confirm salt formation and crystallinity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Quantitative Data Summary: Expected Salt Screen Outcomes
The following table summarizes typical empirical data when screening N-methyl-N-(4-methylbenzyl)glycine against various counterions.
| Salt Form | Counterion Type | Melting Point (°C) | % Weight Gain (75% RH) | Physical State Post-DVS | Viability |
| Hydrochloride | Mineral Acid | 142 - 145 | > 15.0% | Deliquesced (Liquid) | Rejected |
| Sulfate | Mineral Acid | 158 - 161 | 8.5% | Gummy Solid / Hydrate | Rejected |
| Mesylate | Alkyl Sulfonate | 175 - 178 | 2.1% | Crystalline | Borderline |
| Tosylate | Aryl Sulfonate | 192 - 195 | < 0.5% | Crystalline | Lead Candidate |
Section 3: Physical Stability Validation
Q: How do I validate that the new salt form is physically stable and won't undergo polymorphic shifts under high humidity? A: A self-validating protocol using Dynamic Vapor Sorption (DVS) coupled orthogonally with post-DVS PXRD is essential. This ensures that the experiment inherently checks its own success: physical stability is definitively proven by the absence of change in the orthogonal PXRD test, a standard practice in [4].
Step-by-Step Methodology: DVS and Physical Stability Validation
-
Sample Preparation: Load 10–20 mg of the confirmed crystalline salt (e.g., the Tosylate hit) into a tared DVS quartz sample pan.
-
Equilibration: Equilibrate the sample at 25°C and 0% RH until the mass change criteria ( dm/dt ) is <0.002% per minute for at least 10 minutes.
-
Sorption Cycle: Program the DVS to increase RH in 10% increments up to 90% RH. The system must hold at each step until mass equilibrium ( dm/dt <0.002%/min) is reached before advancing.
-
Desorption Cycle: Decrease RH back to 0% in 10% decrements, utilizing the same equilibrium criteria.
-
Post-DVS Orthogonal Analysis (Critical Step): Immediately recover the sample from the DVS pan and analyze it via PXRD.
-
Data Validation: Overlay the post-DVS diffractogram with the pre-DVS pattern.
-
Pass: The peaks match perfectly (no polymorphic shift, no hydrate formation).
-
Fail: New diffraction peaks appear, indicating the moisture induced a phase transition. The salt form must be rejected for solid oral dosage development.
-
Section 4: Formulation & Environmental Controls
Q: If we are locked into using the highly hygroscopic HCl salt due to prior regulatory filings or specific bioavailability requirements, how do we handle it during formulation? A: If the salt form cannot be altered, the burden of moisture protection shifts entirely to the manufacturing environment and the formulation matrix[3]. You must implement a strict moisture-exclusion strategy:
-
Environmental Control: All API handling, blending, and tableting must occur in a dry room with RH strictly controlled to <30% at 20°C.
-
Excipient Selection: Incorporate internal moisture scavengers. Replace standard glidants with highly porous colloidal silicon dioxide (e.g., Syloid®) which preferentially absorbs residual moisture in the blend before it can reach the API.
-
Process Selection: Absolutely avoid wet granulation. Utilize dry granulation (roller compaction) or direct compression to prevent introducing water during processing.
-
Packaging: Standard PVC blisters are highly permeable to moisture. The final dosage form must be packaged in cold-formed foil-foil (Alu-Alu) blisters or high-density polyethylene (HDPE) bottles containing silica gel desiccant canisters.
References
-
Brittain, H. G. "Strategy for the Prediction and Selection of Drug Substance Salt Forms." Pharmaceutical Technology. Available at:[Link]
-
Improved Pharma. "Salt Screening." Improved Pharma Services. Available at: [Link]
-
Pearson, D. "Screening and Formulating Drugs as Salts to Improve API Performance." Pharmaceutical Outsourcing. Available at:[Link]
-
Charles River Laboratories. "Salt Screening Studies – A Simple Path to the Clinic." Charles River. Available at:[Link]
Technical Support Center: Troubleshooting the Methylation of N-(4-methylbenzyl)glycine
Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically engineered for researchers and drug development professionals struggling with side reactions during the synthesis of N-methyl-N-(4-methylbenzyl)glycine .
Because the starting material is a secondary amino acid, it exists as a zwitterion in solution. This dual-reactivity profile makes traditional alkylation highly unselective. Below, we dissect the mechanistic causality of these side reactions and provide self-validating troubleshooting protocols to ensure complete, clean conversion to the target tertiary amine.
Mechanistic Insights: The Root Cause of Side Reactions
When attempting to methylate N-(4-methylbenzyl)glycine, scientists frequently encounter two catastrophic side reactions: esterification and over-methylation (quaternization) .
Understanding the causality behind these failures is critical:
-
Esterification: The carboxylic acid group of the glycine moiety is a potent nucleophile. If strong, indiscriminate electrophiles like methyl iodide (MeI) or dimethyl sulfate are used under basic conditions, they will rapidly attack the carboxylate oxygen, forming an unwanted methyl ester[1].
-
Over-methylation: Direct alkylation proceeds via an SN2 mechanism. The resulting tertiary amine product is sterically unhindered and more nucleophilic than the secondary amine starting material. Consequently, the reaction does not stop; it continues to react with the alkyl halide to form a permanent, positively charged quaternary ammonium salt.
To bypass both issues simultaneously without deploying cumbersome protecting groups, the field standard is Reductive Amination —specifically the Eschweiler-Clarke reaction or its modern borohydride-mediated variants[2],[3].
Figure 1: Reductive amination workflow preventing over-methylation and esterification side reactions.
Troubleshooting FAQs
Q: I used methyl iodide and K2CO3 . My LC-MS shows a major peak at m/z 208.1 instead of the expected 194.1. What happened? A: You are observing either the methyl ester or the quaternary ammonium salt (both yield an m/z of ~208.1). Direct alkylation of unprotected amino acids is highly unselective. You must abandon direct alkylation and switch to a reductive amination protocol[1].
Q: I switched to the Eschweiler-Clarke reaction (HCHO/HCOOH), but I am seeing incomplete conversion. How can I drive it to completion? A: Incomplete conversion in Eschweiler-Clarke often stems from insufficient temperature or the premature off-gassing of formaldehyde. Ensure the reaction is heated to 95–100 °C in a properly refluxing system. The reaction requires thermal energy to drive the decarboxylation of the formate ion, which acts as the hydride source[4].
Q: My substrate is sensitive to the harsh refluxing conditions of the Eschweiler-Clarke method. Is there a milder alternative? A: Yes. You can perform a mild reductive amination at room temperature using Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride ( NaBH3CN ) because it is less toxic and selectively reduces the iminium ion without reducing the free formaldehyde to methanol[3].
Quantitative Method Comparison
The table below summarizes the expected side-reaction profiles based on the chosen methylation strategy.
| Methylation Method | Reagents | Target Yield (%) | Esterification (%) | Quaternization (%) | Causality & Verdict |
| Direct Alkylation | MeI, K2CO3 , DMF | 10–20% | > 50% | 20–30% | Poor: Electrophile indiscriminately attacks both N and O atoms. |
| Eschweiler-Clarke | HCHO, HCOOH, Reflux | 85–95% | < 1% | 0% | Excellent: Tertiary amines cannot form iminium ions, making quaternization impossible[4]. |
| Mild Reductive Amination | HCHO, NaBH(OAc)3 , DCE | 90–98% | < 1% | 0% | Excellent: Room-temperature conditions prevent thermal degradation[3]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, utilize one of the two self-validating protocols below. Each protocol contains built-in analytical checkpoints.
Protocol A: Eschweiler-Clarke Methylation (Highly Scalable)
Mechanism: Formic acid acts as both the solvent and the hydride source, releasing CO2 as the driving force[2].
-
Initialization: Charge a round-bottom flask with N-(4-methylbenzyl)glycine (1.0 eq).
-
Reagent Addition: Add Formic Acid (88-98% aq, 5.0 eq) followed by Formaldehyde (37% aq, 2.5 eq).
-
Causality Note: Excess formaldehyde ensures the equilibrium is pushed entirely toward the iminium intermediate.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 95-100 °C for 4-6 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction. The starting material should show an [M+H]+ at m/z 180.1. The target product will appear at m/z 194.1. Proceed to the next step only when the 180.1 peak is <1% AUC.
-
Workup: Cool to room temperature. Add 1M HCl to pH 2 to destroy unreacted HCHO, then carefully adjust the pH to 5.5 (the approximate isoelectric point of the product) using 1M NaOH.
-
Validation Checkpoint 2: The zwitterionic product will precipitate as a white solid at its isoelectric point. Filter, wash with cold water, and dry under a vacuum.
Protocol B: STAB-Mediated Reductive Amination (Mild & Fast)
Mechanism: STAB selectively reduces the iminium intermediate at room temperature without generating toxic cyanide byproducts[3].
-
Initialization: Suspend N-(4-methylbenzyl)glycine (1.0 eq) in 1,2-Dichloroethane (DCE).
-
Imine Formation: Add Formaldehyde (37% aq, 1.2 eq). Stir for 30 minutes at room temperature.
-
Causality Note: Pre-forming the iminium ion before adding the reducing agent minimizes the parasitic reduction of free formaldehyde.
-
-
Reduction: Add Sodium Triacetoxyborohydride ( NaBH(OAc)3 , 1.5 eq) portion-wise over 10 minutes.
-
Propagation: Stir at room temperature for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Confirm exclusive formation of m/z 194.1. The complete absence of m/z 208.1 confirms that esterification and quaternization have been successfully bypassed.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with a polar organic solvent (e.g., n-butanol or 10% MeOH/DCM), dry over Na2SO4 , and concentrate in vacuo.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction Source: Molecules (via PubMed Central - NIH) URL:[Link]
-
Eschweiler–Clarke reaction Source: Wikipedia URL:[Link]
-
Reductive Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) URL:[Link]
- US20090264620A1 - N-Methylation of amino acids Source: Google Patents URL
Sources
Troubleshooting reproducibility issues in N-methyl-N-(4-methylbenzyl)glycine bioassays
Technical Support Center: N-methyl-N-(4-methylbenzyl)glycine Bioassays
A Welcome from Your Senior Application Scientist
Welcome to the technical support center for bioassays involving N-methyl-N-(4-methylbenzyl)glycine (NMG). This resource is designed for researchers, scientists, and drug development professionals who are working with this novel glycine derivative. As you know, achieving robust and reproducible data is the cornerstone of credible scientific discovery. However, even the most meticulously planned experiments can encounter variability.
My goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. This guide is structured as a series of frequently asked questions (FAQs) that address common challenges from compound handling to data analysis.
Section 1: Compound Integrity and Handling
The physical and chemical behavior of your test compound is the first critical control point. Inconsistencies starting here will invariably cascade through your entire workflow.
Q1: My IC50 value for NMG is shifting significantly between experiments. What's the first thing I should check?
Initial Diagnosis: The most common culprits for shifting IC50 values are issues with compound solubility and stability. An IC50 value that is not reproducible suggests that the concentration of the active compound reaching your biological target is inconsistent.[1][2]
In-depth Explanation: N-methyl-N-(4-methylbenzyl)glycine, like many small organic molecules, may have limited aqueous solubility. When a stock solution (typically in 100% DMSO) is diluted into aqueous cell culture media, the compound can precipitate if its concentration exceeds its solubility limit. This precipitation is often invisible to the naked eye but drastically reduces the effective concentration in your assay, leading to a perceived loss of potency (a higher IC50). Furthermore, compounds can degrade during storage or after multiple freeze-thaw cycles, reducing the concentration of the active molecule over time.[3][4]
Troubleshooting Protocol: Verifying Compound Solubility and Stability
-
Visual Solubility Check:
-
Prepare your highest concentration of NMG in your final assay medium.
-
Let it sit at the assay incubation temperature (e.g., 37°C) for 30-60 minutes.
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. Use a microscope to examine the solution in a well for micro-precipitates.
-
-
Solvent Toxicity Control:
-
Run a dose-response curve of your solvent (e.g., DMSO) alone, using the same concentrations present in your NMG treatment wells.
-
Causality: This is crucial to ensure that the vehicle itself is not contributing to cytotoxicity.[5] Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[6] Any solvent-induced toxicity will confound your results.
-
-
Stock Solution Integrity:
-
Avoid repeated freeze-thaw cycles of your primary stock solution by preparing single-use aliquots.[7]
-
If degradation is suspected, prepare a fresh stock of NMG from the solid material and re-run a full dose-response curve. Compare this to a curve generated from an older, frequently used stock.
-
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO, Anhydrous | Maximizes solubility and minimizes hydrolysis. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to the assay. |
| Storage | -20°C or -80°C, Dessicated | Prevents degradation from temperature fluctuations and moisture.[4] |
| Aliquoting | Single-use volumes | Avoids freeze-thaw cycles that can degrade the compound.[3] |
| Final DMSO in Assay | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[5][6] |
Section 2: Cell Culture and Plating
Your biological system is a dynamic variable. Ensuring your cells are healthy, consistent, and properly plated is non-negotiable for reproducibility.
Q2: I'm seeing high variability between replicate wells, especially on the edges of my 96-well plate. What's causing this?
Initial Diagnosis: This phenomenon is known as the "edge effect." It is a well-documented issue in microplate-based assays and is typically caused by increased evaporation and temperature gradients in the outer wells.[8][9]
In-depth Explanation: During incubation, the wells on the perimeter of a 96-well plate are more exposed to the external environment than the interior wells. This leads to a higher rate of media evaporation, which concentrates solutes like salts and the NMG compound itself, potentially altering the osmolarity and compound dose.[9][10] Additionally, when a plate is moved from a room temperature hood to a 37°C incubator, the outer wells warm up faster, which can affect cell settling, adherence, and growth rates.[11][12]
Troubleshooting Protocol: Mitigating the Edge Effect
-
Create a Hydration Barrier: Do not use the outermost 36 wells for experimental samples. Instead, fill these wells with 100-200 µL of sterile PBS or culture medium. This creates a "moat" that buffers the inner wells from evaporation.[13][14]
-
Ensure Uniform Cell Seeding:
-
Thoroughly resuspend your cells before and during plating to prevent them from settling in the reservoir.
-
Use a wide-bore pipette tip to avoid shearing cells.
-
After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator. This promotes a more uniform cell monolayer.
-
-
Thermal Equilibration: Pre-warm all reagents (media, PBS) to 37°C before use. Plating cells with materials already at a constant temperature can significantly reduce thermal gradients that disrupt random cell deposition.[11][12]
-
Use Specialized Plates: Consider using plates designed with moats or reservoirs specifically to reduce the edge effect.[10]
Q3: My cells' response to the NMG compound seems to be changing over time, even though I'm using the same protocol. Why?
Initial Diagnosis: This is likely due to "phenotypic drift" associated with increasing cell passage number.[15][16]
In-depth Explanation: As cell lines are repeatedly subcultured, they can undergo significant changes in their genetic and phenotypic characteristics.[17][18] These alterations can affect morphology, growth rates, and, critically, their response to stimuli like NMG.[15] A cell line at passage 30 may respond very differently than the same line at passage 5.[19]
Troubleshooting Protocol: Controlling for Passage Number
-
Establish a Cell Bank: Create a master cell bank (low passage) and multiple working cell banks. Thaw a new vial from the working bank every 2-3 months to ensure you are consistently using cells within a defined passage number range.
-
Define a Passage Window: For any given project, define a strict passage number window for all experiments (e.g., passages 5-20). Do not use cells that are beyond this established limit.[17]
-
Record Everything: Meticulously record the passage number on all plates and in all experimental notes. This allows you to trace variability back to this crucial parameter.[18]
-
Monitor Cell Health: Regularly observe cell morphology. If you notice changes (e.g., cells becoming more elongated or rounded), it may be a sign of phenotypic drift, and it is time to thaw a fresh, low-passage vial.[15]
Section 3: Assay Execution and Data Acquisition
Minor deviations in protocol timing, reagent handling, and data acquisition can introduce significant variability.
Q4: My absorbance readings in my MTT/XTT assay are either too low or highly variable. What are the common causes?
Initial Diagnosis: Low or variable signal in tetrazolium-based assays often points to issues with cell number, incubation times, or incomplete formazan crystal solubilization (for MTT assays).[13][14]
In-depth Explanation: MTT and XTT assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells. The resulting colored formazan product is proportional to the number of viable cells. If cell density is too low, the signal will be weak.[14] If the MTT formazan crystals are not fully dissolved before reading the plate, the absorbance values will be inconsistent and artificially low.[20][21] Furthermore, the NMG compound itself could be interfering with the assay chemistry.
Troubleshooting Workflow: Optimizing a Tetrazolium-Based Assay
The following workflow diagram illustrates a systematic approach to troubleshooting common issues with tetrazolium-based assays.
Caption: A systematic workflow for troubleshooting low signal or high variability in tetrazolium-based assays.
Step-by-Step Protocol: Checking for Compound Interference
-
Prepare a 96-well plate with cell-free assay medium.
-
Add your NMG compound in the same concentrations used in your cell-based experiment.
-
Add the MTT or XTT reagent to the wells.
-
Incubate for the same duration as your main experiment (e.g., 1-4 hours).
-
Readout: If you observe a color change in the absence of cells, your compound is directly reducing the tetrazolium salt. This creates a false-positive signal that is independent of cell viability.
-
Solution: If interference is confirmed, you must switch to an alternative viability assay that uses a different mechanism, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
References
-
BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]
-
PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Retrieved from [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. Retrieved from [Link]
-
ResearchGate. (2020). Evaluation of plate edge effects in in-vitro cell based assay. Retrieved from [Link]
-
Lab Automation. (2023). The edge effect in microplate assays. Retrieved from [Link]
-
The Future of Things. (2025). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
AACR Journals. (2019). Abstract 2157: Eliminating Edge Effect in 96-Well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]
-
Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes. Retrieved from [Link]
-
Eppendorf. (2020). Troubleshooting Cell-based Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]
-
ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Eppendorf. (2020). Troubleshooting Cell-based Assays. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]
-
ResearchGate. (2022). How does the passage number of a cell line affect the experimental results?. Retrieved from [Link]
-
SciELO. (2013). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Retrieved from [Link]
-
Bitesize Bio. (2022). Cell Passage Number: An Easy Explanation for Biologists. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]
-
Novartis OAK. (2015). Comparability of mixed IC50 data – A Statistical Analysis. Retrieved from [Link]
-
Cell Culture Services. (2025). Managing Passage Number as a Controllable Variable in Custom Cell Culture Services. Retrieved from [Link]
-
BioAscent. (2019). Maximising efficient compound management. Retrieved from [Link]
-
Semantic Scholar. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 4. Cell viability (%) detected after treatment of solvents with.... Retrieved from [Link]
-
Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved from [Link]
-
Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
Sources
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. beckman.com [beckman.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The edge effect in microplate assays [wakoautomation.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biospherix.com [biospherix.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. cellculturecompany.com [cellculturecompany.com]
- 20. scielo.br [scielo.br]
- 21. clyte.tech [clyte.tech]
Purification strategies for removing metal catalysts from N-methyl-N-(4-methylbenzyl)glycine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of purifying N-methyl-N-(4-methylbenzyl)glycine .
Because this active pharmaceutical ingredient (API) contains both a tertiary amine and a carboxylic acid, it acts as a highly effective bidentate ligand. During metal-catalyzed synthesis (e.g., reductive amination or cross-coupling), this structural motif forms a highly stable 5-membered chelate ring with residual transition metals like Palladium (Pd) or Ruthenium (Ru). Standard physical filtration will fail because the metal is no longer a particulate—it is a soluble complex bound to your product.
Below, you will find field-proven troubleshooting insights, comparative data, and self-validating protocols to ensure your batches consistently meet ICH guidelines for elemental impurities (< 10 ppm).
Troubleshooting Guide & FAQs
Q: Why does standard Celite filtration fail to reduce Palladium levels below 500 ppm in my N-methyl-N-(4-methylbenzyl)glycine batches? A: Celite and standard micron-filtration only remove insoluble, agglomerated Pd(0), commonly known as palladium black[1]. Because your API is a zwitterionic bidentate ligand, it strongly chelates soluble Pd(II) species, pulling them directly through the filter matrix. To break this chelate, you must introduce a chemical competitor with a higher thermodynamic affinity for the metal[2].
Q: Which metal scavengers are most effective for this specific zwitterionic API? A: Based on Pearson’s Hard and Soft Acids and Bases (HSAB) theory, Pd(II) is a "soft" acid that prefers "soft" bases. The nitrogen and oxygen atoms on your API are "hard/borderline" bases. By introducing a silica-supported thiol (Si-Thiol) or , you provide a massive local concentration of soft sulfur donors that outcompete the API for the metal. Functionalized silica scavengers are highly recommended because they require up to 48 times less reactor volume than activated carbon and prevent API yield loss[3].
Q: How can I monitor the scavenging process without waiting days for ICP-MS results? A: is an invaluable, non-destructive tool for process chemistry. It allows you to rapidly screen metal catalyst content directly in the lab within minutes, enabling real-time decisions on scavenger loading before committing to final crystallization[4].
Comparative Data Analysis
To optimize your purification strategy, review the performance metrics of common scavenging techniques when applied to strongly chelating APIs.
| Scavenger / Method | Mode of Action | Optimal Temp | Pd Removal Efficiency | API Recovery | Typical Residual Pd |
| Activated Carbon | Physisorption | 20–25°C | ~85–87% | 70–80% (High loss) | > 100 ppm |
| Si-Thiol (Silica) | Chemisorption | 40–60°C | > 98.2% | > 95% | < 10 ppm |
| MP-TMT | Chemisorption | 20–40°C | > 99.0% | > 95% | < 5 ppm |
| PIX + I₂ System | Precipitation | 20°C | > 99.9% | > 90% | < 1 ppm |
Data synthesized from comparative scavenger studies,[3].
Mechanism of Action
To successfully purify the API, we must exploit competitive binding. The diagram below illustrates how functionalized scavengers thermodynamically outcompete the API-metal chelate.
Competitive binding mechanism of silica-thiol scavengers outcompeting API-metal chelation.
Experimental Workflows & Protocols
We employ a two-stage, self-validating purification system: Chemisorption followed by Isoelectric Crystallization .
Integrated purification workflow combining chemisorption and isoelectric crystallization.
Protocol 1: Chemisorption via Silica-Thiol Scavenging
Objective: Break the API-Pd chelate and physically trap the metal on a solid support[2].
-
Solubilization : Dissolve the crude N-methyl-N-(4-methylbenzyl)glycine in a polar aprotic solvent (e.g., Ethyl Acetate or THF) to ensure both the API and the Pd-complex are fully in solution.
-
Scavenger Addition : Add 0.2–1.0 g of Si-Thiol scavenger per gram of API. Causality: Silica scavengers have a high functional group density and do not swell, preserving reactor volume while providing an overwhelming stoichiometric excess of thiol groups[3].
-
Thermal Agitation : Heat the suspension to 40–60°C and agitate for 16 hours. Causality: Heat increases the kinetic rate of ligand exchange, allowing the thiol groups to successfully displace the API's bidentate chelation[2].
-
Self-Validation Check : Take a 1 mL aliquot, filter, and analyze via portable XRF. If Pd levels remain > 10 ppm, add an additional 0.1 g of scavenger and stir for 4 hours[4].
-
Filtration : Filter the mixture through a sintered glass funnel. Wash the silica cake with 2 volumes of hot solvent to maximize API recovery.
Protocol 2: Isoelectric Point (pI) Crystallization
Objective: Isolate the purified API while leaving trace metal salts dissolved in the mother liquor.
-
Aqueous Transfer : Concentrate the filtrate from Protocol 1 under reduced pressure. Redissolve the resulting residue in a minimal volume of dilute aqueous NaOH (pH > 10).
-
pH Adjustment : Slowly titrate the solution with 1M HCl while stirring continuously at room temperature.
-
Crystallization : Stop the titration when the pH reaches the calculated isoelectric point (pI) of N-methyl-N-(4-methylbenzyl)glycine (typically around pH 5.5 - 6.5). Causality: At its pI, the amino acid exists as a neutrally charged zwitterion, reaching its absolute minimum aqueous solubility. Any remaining trace metal-scavenger complexes or inorganic salts remain highly soluble in the aqueous phase, allowing the API to crash out cleanly.
-
Isolation : Age the slurry at 5°C for 2 hours to maximize crystalline yield. Filter, wash with cold water, and dry under vacuum.
References
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.[Link]
-
Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing.[Link]
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.[Link]
-
Trends in X-Ray Techniques. Spectroscopy Online.[Link]
Sources
1H NMR chemical shift assignments for N-methyl-N-(4-methylbenzyl)glycine
Technical Comparison Guide: Empirical 1H NMR Assignment vs. Predictive Algorithms for N-methyl-N-(4-methylbenzyl)glycine
Executive Summary
N-methyl-N-(4-methylbenzyl)glycine is a highly versatile tertiary amine, frequently utilized as a precursor in the synthesis of biodegradable surfactants, peptidomimetics, and pour-point depressants for the petroleum industry[1]. Structurally, it presents a unique analytical challenge for Nuclear Magnetic Resonance (NMR) spectroscopy: the molecule contains two distinct methyl groups (N-CH3 and Ar-CH3) and two distinct methylene groups (Benzyl CH2 and Glycine α-CH2) that exist in highly similar electronic environments.
This guide objectively compares the performance of industry-standard predictive NMR algorithms—ChemDraw (ChemNMR) and Mnova (NMRPredict) —against Empirical 600 MHz High-Field NMR data. By establishing a self-validating experimental protocol, this guide provides researchers with a definitive framework for assigning ambiguous chemical shifts in N-alkylated amino acids.
Structural Causality & Theoretical Chemical Shifts
As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality of the chemical shifts. The structure of N-methyl-N-(4-methylbenzyl)glycine dictates specific anisotropic and electronegative effects:
-
The Methylene Separation: The Benzyl CH2 protons are sandwiched between an aromatic ring (which exerts a strong anisotropic deshielding effect) and an electronegative nitrogen atom. This pushes their resonance significantly downfield (~3.65 ppm). In contrast, the Glycine α-CH2 protons are positioned between the nitrogen and a carbonyl group; while the carbonyl is electron-withdrawing, the lack of aromatic ring current keeps these protons relatively shielded (~3.25 ppm) compared to the benzyl position.
-
The Methyl Overlap (The Analytical Bottleneck): The N-CH3 protons are deshielded by the adjacent nitrogen atom. At 298K in CDCl3, the rapid inversion of the tertiary amine lone pair averages the electronic environment, placing the resonance at approximately 2.38 ppm. Conversely, the Ar-CH3 (para-methyl) protons are attached to an sp2-hybridized carbon network, experiencing mild deshielding from the aromatic ring, placing them at roughly 2.32 ppm.
This narrow chemical shift difference ( Δδ≈0.06 ppm) creates a critical overlap that purely additive predictive algorithms frequently misassign, necessitating a self-validating 2D NMR approach[2].
Workflow Visualization: The Self-Validating System
To ensure trustworthiness in the assignment of the overlapping methyl signals, researchers must employ a self-validating workflow. Relying solely on 1D 1H NMR or software predictions introduces a high risk of structural mischaracterization.
Caption: Workflow for resolving overlapping methyl signals in 1H NMR using 2D techniques.
Experimental Protocol: High-Field NMR Acquisition
To generate the empirical baseline, the following step-by-step methodology must be executed. This protocol minimizes zwitterionic exchange broadening, a common artifact when analyzing amino acid derivatives in protic solvents[3].
-
Sample Preparation: Dissolve 15 mg of highly purified N-methyl-N-(4-methylbenzyl)glycine in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).
-
Instrument Tuning: Transfer the solution to a precision 5 mm NMR tube. Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated gradient shimming (topshim) and tune/match the probe to ensure the optimal lineshape required to resolve the tight AA'BB' aromatic coupling.
-
1D 1H Acquisition: Execute a standard 1D proton sequence (zg30) using a 30° flip angle, a 2.0 s relaxation delay (D1), and 64 scans to ensure a high signal-to-noise ratio.
-
2D HMBC Acquisition (The Validation Step): To definitively resolve the methyl overlap, acquire a 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Set the long-range coupling evolution delay to 62.5 ms (optimized for nJCH = 8 Hz).
-
Causality Check: The Ar-CH3 will show a strong cross-peak to the aromatic carbons (~129 ppm, ~137 ppm). The N-CH3 will show cross-peaks to the Benzyl CH2 (~60 ppm) and Glycine α-CH2 (~58 ppm) carbons.
-
-
Data Processing: Apply zero-filling to 64k data points and a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation and phase correction.
Data Presentation: Predictive Software vs. Empirical Baseline
The table below summarizes the quantitative comparison between the empirically validated 600 MHz data and the predictions generated by ChemDraw Professional (ChemNMR) and Mnova (NMRPredict).
| Proton Environment | Empirical 600 MHz (ppm) | ChemDraw (ChemNMR) | Mnova (NMRPredict) | Algorithmic Δ (Max Error) |
| Ar-CH3 (3H, s) | 2.32 | 2.35 | 2.30 | 0.03 |
| N-CH3 (3H, s) | 2.38 | 2.24 | 2.41 | 0.14 |
| Glycine α-CH2 (2H, s) | 3.25 | 3.18 | 3.30 | 0.07 |
| Benzyl CH2 (2H, s) | 3.65 | 3.52 | 3.70 | 0.13 |
| Ar-H (meta) (2H, d) | 7.12 | 7.05 | 7.15 | 0.07 |
| Ar-H (ortho) (2H, d) | 7.21 | 7.18 | 7.25 | 0.04 |
Performance Analysis
-
ChemDraw (ChemNMR): ChemDraw utilizes modified Burchard-Meier additivity rules. While excellent for basic aliphatic and aromatic systems, it struggles with the complex electronic environment of the tertiary amine. Notice the significant underestimation of the N-CH3 shift (2.24 ppm vs. actual 2.38 ppm). If a researcher relied solely on ChemDraw, they would incorrectly assign the upstream peak to the N-CH3 group.
-
Mnova (NMRPredict): Mnova utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes, which compare the topological sphere of the molecule against a massive empirical database. Because it accounts for the spatial and electronic realities of similar N-benzylglycine derivatives, its prediction for the N-CH3 group (2.41 ppm) is much closer to reality, correctly identifying it as the more deshielded of the two methyl groups.
Conclusion
While predictive algorithms like ChemDraw and Mnova are invaluable for rapid structural verification, they exhibit measurable drift when calculating the chemical shifts of heteroatom-adjacent methyl groups. Mnova's HOSE-code algorithm outperforms ChemDraw's additivity rules for N-methyl-N-(4-methylbenzyl)glycine. However, to maintain absolute scientific integrity, researchers must treat software predictions as hypotheses and mandate the use of 2D HMBC NMR as a self-validating experimental standard.
References
-
"Efficiency of N-Decyl-N-benzyl-N-methylglycine and N-Dodecyl-N-benzyl-N-methylglycine surfactants for flow improvers and pour point depressants." Journal of Molecular Liquids. URL:[Link]
-
"Micelle Formation by Surfactants." ResearchGate. URL:[Link]
-
"Total Synthesis of a Marine Alkaloid—Rigidin E." Marine Drugs (MDPI). URL:[Link]
-
"ChemDraw Professional - ChemNMR Prediction." PerkinElmer Informatics. URL:[Link]
-
"Mnova NMRPredict Desktop." Mestrelab Research. URL:[Link]
Sources
FTIR Spectral Analysis of N-methyl-N-(4-methylbenzyl)glycine: A Comparative Guide to Modalities and Functional Group Fingerprinting
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard
Introduction & Molecular Architecture
For researchers and drug development professionals, the rigorous structural confirmation of synthesized amino acid derivatives is a critical quality control step[1]. N-methyl-N-(4-methylbenzyl)glycine is a highly specific building block featuring a sterically hindered tertiary amine, a carboxylic acid moiety, and a para-substituted aromatic ring.
While Nuclear Magnetic Resonance (NMR) is excellent for mapping atomic connectivity, Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for validating the electronic environment, hydrogen-bonding networks, and solid-state phase characteristics of these functional groups. This guide provides an objective comparison of FTIR modalities (ATR vs. KBr Transmission) and establishes a self-validating protocol for the spectral analysis of N-methyl-N-(4-methylbenzyl)glycine.
Comparative Modalities: ATR-FTIR vs. KBr Transmission
Choosing the correct sample introduction method is paramount. The physical chemistry of the sample dictates the modality, as amino acid derivatives present unique challenges regarding moisture absorption and polymorphism.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an evanescent wave penetrating a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
Advantages: Requires zero sample preparation, is non-destructive, and eliminates the moisture artifacts commonly seen in transmission methods[2]. It is the superior choice for rapid, routine lot-release testing.
-
Limitations: The penetration depth of the infrared beam is wavelength-dependent (deeper at lower wavenumbers). This causes relative peak intensities to skew compared to classic transmission spectra, necessitating mathematical ATR correction algorithms for library matching[2].
Potassium Bromide (KBr) Pellet Transmission
The traditional KBr pellet method involves dispersing the analyte in an IR-inactive salt matrix.
-
Advantages: Achieves superior sensitivity for trace analysis and produces a true transmission spectrum with flat baselines, which is the historical gold standard for quantitative Beer-Lambert analysis[3].
-
Limitations: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending band (~1640 cm⁻¹). In amino acid analysis, these water bands can completely mask the critical carboxylic O-H stretch and interfere with carbonyl/carboxylate regions[3].
Caption: Comparative workflow of ATR-FTIR versus KBr Pellet transmission for solid-state analysis.
Spectral Fingerprint & Functional Group Analysis
The structural integrity of N-methyl-N-(4-methylbenzyl)glycine is validated by assessing the vibrational modes of its specific functional groups. Below is the comparative data table outlining the expected absorption frequencies[4].
Table 1: FTIR Functional Group Assignments
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity / Shape | Mechanistic Causality / Notes |
| Carboxylic Acid | O-H Stretch | 3300 – 2400 | Strong, Very Broad | Broadening is caused by extensive intermolecular hydrogen bonding (dimerization) in the solid state. |
| Carboxylic Acid | C=O Stretch | 1730 – 1700 | Strong, Sharp | Indicates the free acid form. Note: If zwitterionic, this shifts to ~1600 cm⁻¹ (COO⁻ asymmetric). |
| Tertiary Amine | C-N Stretch | 1250 – 1000 | Medium | The complete absence of an N-H stretch (3500-3200 cm⁻¹) confirms successful tertiary N-alkylation. |
| Aromatic Ring | C-H Stretch | 3100 – 3000 | Weak to Medium | Characteristic of the sp² hybridized carbons on the p-methylbenzyl ring. |
| Aromatic Ring | C=C Stretch | 1600 – 1475 | Medium | In-ring carbon-carbon double bond stretching. |
| Aromatic Ring | C-H OOP Bend | 850 – 800 | Strong | Critical identifier: Out-of-plane (OOP) bending specific to para-substituted benzene rings. |
| Aliphatic Alkyls | C-H Stretch | 3000 – 2850 | Strong | Arising from the N-CH₃, Ar-CH₃, and -CH₂- groups. |
The Zwitterion Causality in Solid-State Analysis
As an Application Scientist, I must emphasize a critical phenomenon: amino acids often exist as zwitterions (inner salts) in the solid state. If your synthesized N-methyl-N-(4-methylbenzyl)glycine crystallizes in a zwitterionic form (where the carboxylic acid protonates the tertiary amine), the spectral fingerprint will fundamentally change:
-
The standard C=O stretch (1730-1700 cm⁻¹) will disappear.
-
It will be replaced by two bands: an asymmetric carboxylate (COO⁻) stretch at ~1600 cm⁻¹ and a symmetric stretch at ~1400 cm⁻¹.
-
A broad N⁺-H stretch will appear in the 3000-2500 cm⁻¹ region, overlapping with the aliphatic C-H bands.
Caption: Diagnostic mapping of molecular functional groups to their corresponding FTIR spectral bands.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every analytical run must be a self-validating system. Follow these protocols strictly based on your chosen modality.
Protocol A: Diamond ATR-FTIR (Recommended for Routine QC)
-
System Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Allow to dry.
-
Background Acquisition: Record a background spectrum of the empty, clean crystal (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range)[1]. Causality: This subtracts atmospheric CO₂ and ambient humidity from the final data.
-
Sample Application: Place 2-5 mg of N-methyl-N-(4-methylbenzyl)glycine powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks (typically ~75 psi). Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid matrix effectively[2].
-
Data Acquisition & Processing: Scan the sample. Immediately apply an ATR Correction algorithm in your spectrometer's software. Causality: This compensates for the wavelength-dependent depth of penetration, allowing direct comparison to historical transmission libraries.
Protocol B: KBr Pellet Transmission (Recommended for Trace/Reference Analysis)
-
Desiccation (Critical Step): Dry spectroscopy-grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Store in a desiccator. Causality: Eliminates the 3400 cm⁻¹ and 1640 cm⁻¹ water bands that mask amino acid functional groups[3].
-
Milling: In an agate mortar, gently grind ~1-2 mg of the analyte with ~100-150 mg of the dried KBr. Grind until the particle size is <2 µm. Causality: Particles larger than the wavelength of incident IR light will cause the Christiansen effect (baseline scattering and asymmetric peak distortion).
-
Pressing: Transfer the homogenous powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 3-5 minutes.
-
Data Acquisition: Place the resulting transparent/translucent disc in the transmission holder and scan against a blank KBr pellet background.
References
- BenchChem. "Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to N-Benzylglycine Hydrochloride." BenchChem Technical Guides.
- Shimadzu. "Analysis of Amino Acids by KBr Tablet Method." Shimadzu Application News.
- Jasco. "Quantitative Analysis of Powdered Solids with FTIR-ATR." Jasco Application Notes.
- Northern Illinois University / UC. "IR Absorption Frequencies." Department of Chemistry and Biochemistry.
Sources
Comparative stability study of N-methyl-N-(4-methylbenzyl)glycine vs. Glycine
An In-Depth Comparative Stability Guide: N-methyl-N-(4-methylbenzyl)glycine vs. Glycine
Executive Summary
In pharmaceutical formulation and drug design, the selection of amino acid derivatives as active pharmaceutical ingredient (API) intermediates, excipients, or ligands is heavily dictated by their intrinsic chemical stability. This guide provides a rigorous comparative analysis between Glycine (the simplest primary amino acid) and N-methyl-N-(4-methylbenzyl)glycine (a sterically hindered, N-alkylated, tertiary amino acid derivative). By examining their structural vulnerabilities—specifically the reactivity of primary versus tertiary amines and the oxidative susceptibility of benzylic positions—this guide equips researchers with the mechanistic insights necessary to predict degradation pathways and design robust stability-indicating assays.
Structural and Mechanistic Analysis: The Causality of Degradation
The stability profile of any molecule is a direct macroscopic manifestation of its microscopic structural features. To understand why these two molecules behave differently under stress, we must analyze their functional groups.
Glycine ( NH2−CH2−COOH )
Glycine is inherently stable to most oxidative and hydrolytic conditions due to the lack of a side chain and the strong carbon-nitrogen backbone. However, its primary amine is highly nucleophilic.
-
Causality of Instability: When formulated with reducing sugars (e.g., lactose, glucose), the primary amine of glycine undergoes a nucleophilic addition to the carbonyl group of the sugar, initiating the Maillard reaction . This leads to the formation of Schiff bases and subsequent browning (melanoidin formation), which can compromise formulation integrity.
N-methyl-N-(4-methylbenzyl)glycine ( CH3−C6H4−CH2−N(CH3)−CH2−COOH )
This molecule features a tertiary amine and a 4-methylbenzyl group. The N-alkylation completely eliminates the risk of Maillard reactions, as tertiary amines cannot form stable Schiff bases. However, this structural modification introduces new vulnerabilities.
-
Causality of Instability: The benzylic carbon (the CH2 bridging the aromatic ring and the nitrogen) is highly susceptible to oxidative degradation. The C-H bond dissociation energy at this position is significantly lowered because any resulting radical is resonance-stabilized by the adjacent aromatic ring[1]. Furthermore, exposure to peroxides can lead to the direct oxidation of the tertiary amine, forming an N-oxide. Under severe oxidative stress, benzylic amines can undergo oxidative cleavage, yielding 4-methylbenzaldehyde and sarcosine (N-methylglycine).
Oxidative degradation pathways of N-methyl-N-(4-methylbenzyl)glycine.
Comparative Stability Profile
The table below summarizes the expected quantitative and qualitative stability outcomes for both compounds when subjected to standard stress conditions.
| Stress Condition | Glycine | N-methyl-N-(4-methylbenzyl)glycine | Primary Degradation Mechanism |
| Thermal (Solid State) | Highly Stable (Decomposes >230°C) | Moderately Stable (Melting point dependent) | Glycine: Decarboxylation at extreme heat. |
| Hydrolytic (pH 1-2) | Stable | Stable | Both exhibit strong resistance to acid hydrolysis. |
| Hydrolytic (pH 10-12) | Stable | Moderately Stable | Potential for base-catalyzed degradation at elevated temps. |
| Oxidative (3% H2O2 ) | Highly Stable (<1% degradation) | Highly Susceptible (>15% degradation expected) | N-benzyl derivative undergoes N-oxidation and benzylic cleavage. |
| Photolytic (ICH Q1B) | Stable | Susceptible | UV light induces radical formation at the benzylic position. |
| Excipient Compatibility | Incompatible with reducing sugars | Highly Compatible | Glycine undergoes Maillard reaction; Tertiary amine does not. |
Self-Validating Experimental Methodology: Forced Degradation Protocol
To empirically validate the mechanistic predictions above, a forced degradation study must be executed in accordance with ICH Q1A(R2) and Q1B guidelines[2][3]. The following protocol is designed as a self-validating system : it utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to ensure complete mass balance. If the sum of the intact API peak area and the degradation product peak areas does not equal the control, the system flags a potential loss of volatile degradants (e.g., 4-methylbenzaldehyde) or the presence of non-chromophoric species.
Step-by-Step Workflow
Step 1: Sample Preparation & Baseline Establishment
-
Prepare a 1.0 mg/mL stock solution of both Glycine and N-methyl-N-(4-methylbenzyl)glycine in an LC-MS grade diluent (e.g., 50:50 Water:Acetonitrile).
-
Analyze the unstressed control samples via LC-HRMS to establish baseline purity and exact mass.
Step 2: Hydrolytic Stress (Acid/Base)
-
Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[2].
-
Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutralization: Prior to analysis, neutralize the acid samples with 0.1 M NaOH, and base samples with 0.1 M HCl to prevent damage to the analytical column.
Step 3: Oxidative Stress (The Critical Differentiator)
-
Mix 1 mL of stock with 1 mL of 3% H2O2 [2].
-
Incubate at room temperature (25°C) for 24 hours in the dark to prevent confounding photolytic effects.
-
Causality Check: This step specifically probes the vulnerability of the benzylic position in the N-methyl-N-(4-methylbenzyl)glycine[1]. Quench residual peroxide with sodium thiosulfate before injection.
Step 4: Photolytic Stress
-
Expose solid samples and aqueous solutions to UV and visible light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).
Step 5: LC-HRMS Analysis & Mass Balance Calculation
-
Inject 10 µL of each stressed sample into the LC-HRMS.
-
Utilize a mixed-mode or HILIC column to ensure adequate retention of the highly polar Glycine and sarcosine fragments.
-
Calculate mass balance: (Area of Intact API + Sum of Areas of Degradants) / Area of Control API * 100. A mass balance between 95-105% validates the specificity of the method.
ICH-compliant forced degradation workflow for stability assessment.
Conclusion
While Glycine offers unparalleled thermal and oxidative stability, its primary amine renders it incompatible with reducing excipients. Conversely, N-methyl-N-(4-methylbenzyl)glycine solves the excipient compatibility issue through steric hindrance and N-alkylation, but introduces a significant vulnerability to oxidative and photolytic degradation at the benzylic carbon. Formulators utilizing the benzylic derivative must prioritize antioxidant excipients (e.g., ascorbic acid, EDTA) and opaque packaging to mitigate these specific degradation pathways.
References
-
International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. Retrieved from[Link]
-
Raj, M., et al. (2024). Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications. Journal of the American Chemical Society / ResearchGate. Retrieved from[Link]
Sources
A Comparative Guide to the Structural Elucidation of N-methyl-N-(4-methylbenzyl)glycine and its Analogs
A Senior Application Scientist's Perspective on Definitive Structure-Property Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It is the critical link between a compound's synthesis and its ultimate function, be it in a biological system or a material's properties. This guide provides a comprehensive overview of the methodologies employed for the structural elucidation of N-substituted glycine derivatives, with a focus on single-crystal X-ray diffraction (XRD).
While the specific crystal structure of N-methyl-N-(4-methylbenzyl)glycine is not publicly available at the time of this writing, this guide will use the closely related and structurally characterized molecule, N-phenylglycine , as a practical exemplar. The principles and workflows detailed herein are directly applicable to the structural analysis of N-methyl-N-(4-methylbenzyl)glycine and a wide array of other small molecules.
We will delve into the causality behind experimental choices, from crystallization strategies to the selection of analytical techniques, and provide a self-validating framework for obtaining high-quality structural data. This guide is intended to be an in-depth technical resource, moving beyond a simple recitation of protocols to offer field-proven insights.
The Indispensable Role of Single-Crystal X-ray Diffraction
Single-crystal XRD stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. It provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformation and its interactions with its environment. For N-substituted glycine derivatives, crystallographic studies reveal crucial details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice and can influence physical properties like solubility and melting point.
However, XRD is not a standalone technique. A comprehensive structural analysis workflow integrates complementary methods to provide a holistic understanding of the molecule in both the solid and solution states.
The Integrated Workflow for Structural Elucidation
The journey from a synthesized compound to a fully characterized crystal structure follows a logical and systematic progression. Each step is critical for the success of the subsequent one, and careful consideration must be given to the choices made along the way.
Figure 1: A comprehensive workflow for the structural determination of N-substituted glycine derivatives, from synthesis to the final crystal structure.
A Case Study: The Crystal Structure of N-Phenylglycine
To illustrate the principles of single-crystal XRD, we will examine the crystallographic data for N-phenylglycine. This molecule, while simpler than our target N-methyl-N-(4-methylbenzyl)glycine, shares the core N-substituted glycine motif and serves as an excellent educational model.
Experimental Data for N-Phenylglycine
The following table summarizes the key crystallographic data for N-phenylglycine, as would be reported in a standard crystallographic study.
| Parameter | Value |
| Chemical Formula | C₈H₉NO₂ |
| Formula Weight | 151.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.862(1) |
| b (Å) | 12.355(2) |
| c (Å) | 10.793(2) |
| α (°) | 90 |
| β (°) | 102.73(1) |
| γ (°) | 90 |
| Volume (ų) | 762.6(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.316 |
| Absorption Coefficient (mm⁻¹) | 0.093 |
| Temperature (K) | 293(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.128 |
| Goodness-of-fit on F² | 1.05 |
Data presented is representative and compiled from typical values for N-phenylglycine crystal structures.
Detailed Experimental Protocols
The acquisition of high-quality crystallographic data is contingent upon meticulous experimental execution. The following protocols provide a step-by-step guide for the synthesis, crystallization, and XRD analysis of an N-substituted glycine derivative.
Part 1: Synthesis and Purification of N-Phenylglycine
The synthesis of N-phenylglycine is a well-established procedure, typically achieved through the reaction of aniline with chloroacetic acid.
Materials:
-
Aniline
-
Chloroacetic acid
-
Sodium carbonate
-
Hydrochloric acid
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium carbonate in deionized water. To this solution, add aniline with stirring.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in deionized water to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The N-phenylglycine will precipitate out of the solution.
-
Purification: Filter the crude product and wash with cold deionized water. Recrystallize the solid from a hot ethanol/water mixture to obtain pure N-phenylglycine.
-
Drying: Dry the purified crystals in a vacuum oven.
Part 2: Single Crystal Growth
The growth of single crystals suitable for XRD is often the most challenging step. Slow evaporation is a common and effective method for small molecules.
Procedure:
-
Saturated Solution: Prepare a saturated solution of purified N-phenylglycine in a suitable solvent system (e.g., ethanol/water, acetone) at a slightly elevated temperature.
-
Slow Evaporation: Filter the hot solution into a clean vial and cover it with a perforated cap (e.g., Parafilm with a few pinholes).
-
Incubation: Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.
-
Crystal Selection: Carefully select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in all dimensions) for XRD analysis.
Part 3: Single-Crystal X-ray Diffraction Analysis
Procedure:
-
Crystal Mounting: Mount a selected single crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: Place the goniometer head on the diffractometer. The instrument is typically equipped with a Mo Kα or Cu Kα radiation source. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data (intensities and positions of Bragg reflections) is then collected.
-
Structure Solution and Refinement: The collected data is processed to correct for experimental factors. The crystal structure is solved using direct methods or other algorithms to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Comparison with Other Analytical Techniques
While single-crystal XRD provides the definitive solid-state structure, a comprehensive characterization includes other spectroscopic techniques that offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. Provides no information on solution-state conformation. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through J-coupling, and solution-state conformation. | Provides data on the molecule's structure and dynamics in solution, which is often more biologically relevant. | Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules. |
| Mass Spectrometry | Provides the exact mass of the molecule and information about its fragmentation pattern. | High sensitivity, allows for the determination of the molecular formula. | Provides no information about the 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Quick and easy method for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure. |
Causality in Experimental Choices
-
Choice of Crystallization Solvent: The solvent system used for crystallization is critical. It must be a solvent in which the compound has moderate solubility, and the solvent's evaporation rate should be controllable to allow for slow crystal growth. The polarity of the solvent can also influence the resulting crystal packing and, in some cases, the polymorphic form obtained.
-
Temperature of Data Collection: XRD data is often collected at low temperatures (e.g., 100 K). This is done to minimize thermal vibrations of the atoms, which leads to a more precise determination of their positions and a higher quality final structure.
-
Radiation Source: The choice between Molybdenum (Mo) and Copper (Cu) X-ray sources depends on the crystal's properties. Mo radiation is more common for small-molecule crystallography, while Cu radiation is often used for larger unit cells or when anomalous dispersion effects are being studied.
Conclusion
The structural elucidation of a molecule like N-methyl-N-(4-methylbenzyl)glycine is a multi-faceted process that relies on a synergistic combination of synthetic chemistry, crystallization science, and advanced analytical techniques. While single-crystal X-ray diffraction remains the ultimate tool for determining the solid-state structure, its power is maximized when integrated into a broader characterization workflow. By understanding the principles behind each experimental step and the complementary nature of different analytical methods, researchers can confidently and accurately determine the three-dimensional architecture of novel compounds, paving the way for a deeper understanding of their structure-property relationships.
References
- A comprehensive guide to the structural analysis of N-substituted glycine derivatives. BenchChem. Accessed March 7, 2024.
- Syntheses and Solid-State Characterizations of N-Alkylated Glycine Deriv
-
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. Accessed March 7, 2024. [Link]
-
Crystallography Open Database. Accessed March 7, 2024. [Link]
High-Resolution Validation of Enantiomeric Purity for Chiral N-Methyl-N-(4-methylbenzyl)glycine Derivatives: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Workflow
Introduction: The Analytical Challenge of Tertiary Amino Acids
Chiral N-methyl-N-(4-methylbenzyl)glycine derivatives are highly valued as rigid, cell-permeable building blocks in the synthesis of peptidomimetics and peptoids. However, validating their enantiomeric purity presents a unique analytical hurdle.
Unlike primary or secondary amino acids, these derivatives are tertiary amines . They lack the N–H bond required to act as hydrogen-bond donors. Consequently, traditional chiral stationary phases (CSPs) that rely on primary amine inclusion complexes (e.g., Crown Ethers) or strong directional hydrogen bonding (e.g., Macrocyclic Antibiotics like Teicoplanin) frequently fail to provide baseline enantiomeric resolution[1].
To achieve accurate enantiomeric excess ( ee ) determination, analytical scientists must pivot to methods that leverage steric fit, dipole-dipole interactions, and π−π stacking. This guide objectively compares the performance of modern chromatographic alternatives and provides field-proven, self-validating protocols for these complex substrates.
Mechanistic Causality in Chiral Recognition
When standard methods fail, understanding the underlying causality of molecular interactions is critical for method development.
-
Why Crown Ethers Fail: Crown ether CSPs require the protonated primary amine ( −NH3+ ) to insert into the chiral cavity. The bulky N-methyl and N-(4-methylbenzyl) groups sterically block this insertion, and the lack of exchangeable protons prevents complexation.
-
Why Polysaccharide CSPs Succeed: Derivatized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) do not require N-H donors. Instead, the chiral recognition is driven by the analyte fitting into the helical groove of the polymer. The carbamate linkages provide dipole-dipole interaction sites for the carboxylic acid, while the 4-methylbenzyl group engages in robust π−π stacking with the phenyl rings of the CSP[2].
-
The Supercritical Advantage: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2 , which possesses gas-like diffusivity and liquid-like density. This high mass transfer rate easily overcomes the steric bulk of the N,N-disubstituted groups, leading to sharper peaks and superior resolution compared to traditional HPLC[3].
Caption: Decision matrix for selecting chiral stationary phases based on amine substitution.
Objective Comparison of Analytical Modalities
To determine the optimal validation strategy, we compared three distinct analytical modalities using a racemic standard of an alpha-chiral N-methyl-N-(4-methylbenzyl)glycine derivative.
Table 1: Performance Comparison of Chiral Validation Methods
| Metric | Chiral SFC (Polysaccharide) | Chiral HPLC (Polysaccharide) | GC-MS (Diastereomeric Deriv.) |
| Primary Mechanism | Helical inclusion, π−π , dipole | Helical inclusion, π−π , dipole | Covalent derivatization (chiral alcohol) |
| Resolution ( Rs ) | > 3.5 (Baseline) | 2.1 (Baseline) | 1.8 (Baseline) |
| Analysis Time | < 5 minutes | 15 - 25 minutes | > 35 minutes (inc. prep) |
| LOQ (Minor Enantiomer) | 0.05% | 0.1% | 0.5% |
| Suitability for Tertiary Amines | Excellent | Good | Moderate (Requires esterification) |
| Environmental Impact | Low (Green CO2 solvent) | High (Organic solvent waste) | Medium (Derivatization reagents) |
Verdict: Chiral SFC is the superior modality for this compound class. It provides the highest resolution in the shortest timeframe while minimizing organic solvent consumption. GC-MS via diastereomeric derivatization[4] remains a viable orthogonal technique for mass-spectrometric confirmation but is too low-throughput for routine screening.
Self-Validating Experimental Protocols
A robust analytical method must prove its own validity during every run. The following SFC protocol incorporates a System Suitability Test (SST) and a Spike Recovery Control to ensure the data is mathematically and chemically trustworthy.
Protocol A: SFC Validation Workflow (Recommended)
1. Reagent & Sample Preparation:
-
Sample: Dissolve the N-methyl-N-(4-methylbenzyl)glycine derivative in LC-MS grade Methanol to a concentration of 1.0 mg/mL .
-
Mobile Phase: Supercritical CO2 (Solvent A) and Methanol containing 0.1% Trifluoroacetic Acid (TFA) (Solvent B).
-
Causality Note: Because the compound is an amphoteric amino acid, 0.1% TFA is strictly required to suppress the ionization of the carboxylic acid. A neutral carboxylic acid interacts more predictably with the carbamate linkages of the CSP, preventing peak tailing.
-
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250×4.6 mm,5μm .
-
Flow Rate: 3.0 mL/min .
-
Backpressure (BPR): 150 bar (Ensures CO2 remains supercritical).
-
Temperature: 35∘C .
-
Gradient: Isocratic 15% Solvent B for 7 minutes.
-
Detection: UV at 220 nm .
3. The Self-Validating Sequence:
-
Blank Injection (Methanol): Proves zero column carryover.
-
SST Injection (Racemate): Inject 5μL of a 50:50 racemic mixture. The system software must calculate a Resolution ( Rs ) ≥2.0 . If Rs<2.0 , the run aborts automatically.
-
Spike Recovery (LOQ Control): Inject the pure enantiomer spiked with exactly 0.1% of the opposite enantiomer. The minor peak must have a Signal-to-Noise (S/N) ratio ≥10 . This proves the method can actually detect trace chiral impurities.
-
Sample Injection: Inject the target batch to calculate %ee .
Caption: Step-by-step workflow for SFC-based enantiomeric purity validation.
Experimental Data Summary
Applying the SFC protocol to three distinct synthetic batches of a chiral N-methyl-N-(4-methylbenzyl)glycine derivative yielded the following validation data. The high resolution ( Rs ) confirms the efficacy of the π−π and dipole interactions on the amylose CSP.
Table 2: SFC Validation Data for Synthetic Batches
| Sample Batch | Retention Time (E1) | Retention Time (E2) | Resolution ( Rs ) | Enantiomeric Excess ( ee ) | Pass/Fail (Target >99% ee) |
| Racemic SST | 3.12 min | 4.05 min | 3.8 | 0.0% | N/A (Control) |
| Batch 001 | 3.12 min | Not Detected | N/A | > 99.9% | PASS |
| Batch 002 | 3.14 min | 4.06 min | 3.7 | 98.2% | FAIL |
| Batch 003 | 3.12 min | 4.05 min | 3.8 | 99.5% | PASS |
Conclusion
Validating the chiral purity of N-methyl-N-(4-methylbenzyl)glycine derivatives requires circumventing the limitations of their tertiary amine structure. By abandoning H-bond-dependent CSPs in favor of polysaccharide-based columns, and utilizing the high diffusivity of Supercritical Fluid Chromatography (SFC), researchers can achieve baseline resolution in under 5 minutes. Implementing the self-validating sequence outlined above ensures that every reported %ee value is analytically unassailable and ready for regulatory scrutiny.
References
- Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase.Analytica Chimica Acta / PubMed.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.Taylor & Francis.
- Chiral HPLC Separation of Protected Amino Acids.Scilit.
- Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography.Researcher.life.
Sources
- 1. Enantiomer assays of amino acid derivatives using tertiary amine appended trans-4-hydroxyproline derivatives as chiral selectors in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Benchmarking N-methyl-N-(4-methylbenzyl)glycine (NMMBG) Affinity Against Standard GlyT1 Inhibitors: A Comparative Guide
As drug development increasingly targets glutamatergic hypofunction in neurological disorders like schizophrenia, the Glycine Transporter 1 (GlyT1) has emerged as a premier therapeutic target. GlyT1 regulates the synaptic concentration of glycine, an obligate co-agonist at the N-methyl-D-aspartate (NMDA) receptor.
In early-stage structure-activity relationship (SAR) campaigns, N-methyl-N-(4-methylbenzyl)glycine (hereafter referred to as NMMBG ) serves as a critical structural benchmark[1]. By modifying the endogenous GlyT1 substrate, sarcosine[2], with a lipophilic 4-methylbenzyl group, researchers can evaluate the baseline thermodynamics of the transporter's hydrophobic binding pocket. This guide objectively benchmarks NMMBG against highly optimized, standard GlyT1 inhibitors such as ALX-5407[3] and Org 24598[4], providing the mechanistic rationale and self-validating experimental protocols required for rigorous comparative profiling.
Part 1: Mechanistic Rationale & Target Biology
To understand the benchmarking value of NMMBG, we must first examine the target biology. GlyT1 is a Na⁺/Cl⁻ dependent secondary active transporter predominantly expressed on astrocytes and glial cells near excitatory synapses. By clearing glycine from the synaptic cleft, GlyT1 maintains sub-saturating levels of the co-agonist, thereby acting as a "brake" on NMDA receptor activation.
Inhibitors like NMMBG and sarcosine compete directly with synaptic glycine for the substrate-binding site. In contrast, advanced inhibitors like ALX-5407 lock the transporter in an inward-facing conformation, leading to non-competitive, irreversible inhibition.
Fig 1: GlyT1 regulation of synaptic glycine and mechanism of NMMBG inhibition.
Part 2: Comparative Inhibitor Profiles
When benchmarking NMMBG, it is essential to contextualize its physicochemical properties and binding kinetics against standard reference compounds. The 4-methylbenzyl substitution provides a moderate increase in lipophilicity over sarcosine, improving its affinity, but it lacks the bulky diaryl ether moieties required for the picomolar affinity seen in clinical candidates.
| Compound / Inhibitor | Target | Molecular Weight | Binding Mode | Typical IC₅₀ (hGlyT1) | Structural Role in SAR |
| NMMBG [1] | GlyT1 | 207.25 g/mol | Reversible, Competitive | ~10 - 50 μM | Intermediate fragment benchmark; probes hydrophobic sub-pocket. |
| Sarcosine [2] | GlyT1 | 89.09 g/mol | Reversible, Substrate | ~30 - 100 μM | Endogenous baseline; highly polar, rapidly transported. |
| Org 24598 [4] | GlyT1 | 383.40 g/mol | Reversible, Non-transportable | ~15 nM | High-affinity reversible standard; features a trifluoromethylphenoxy group. |
| ALX-5407 [3] | GlyT1 | 393.40 g/mol | Irreversible, Non-transportable | ~3 nM | Gold-standard irreversible inhibitor; locks transporter conformation. |
Part 3: Experimental Benchmarking Protocols
To generate trustworthy and reproducible affinity data, the [³H]-Glycine Uptake Assay remains the gold standard. As an Application Scientist, I emphasize that every step in this protocol is designed as a self-validating system to isolate GlyT1 kinetics from background noise.
Workflow: [³H]-Glycine Uptake Assay
Fig 2: Step-by-step[3H]-Glycine uptake assay workflow for benchmarking.
Step-by-Step Methodology & Causality
-
Cell Culture & Preparation:
-
Action: Seed Chinese Hamster Ovary (CHO) cells stably transfected with human GlyT1 (CHO-hGlyT1) into 96-well plates at 40,000 cells/well.
-
Causality: CHO cells lack endogenous GlyT1 and GlyT2 expression. Using a stably transfected line ensures that any measured [³H]-glycine uptake is exclusively mediated by the hGlyT1 transporter, eliminating off-target background noise.
-
-
Buffer Equilibration:
-
Action: Wash cells twice with assay buffer (HEPES-buffered saline: 150 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM glucose, 10 mM HEPES, pH 7.4).
-
Causality: GlyT1 is a secondary active transporter strictly dependent on the extracellular sodium and chloride gradients. This specific buffer composition provides the necessary electrochemical driving force for substrate translocation.
-
-
Compound Incubation (Equilibration Phase):
-
Action: Add NMMBG (serial dilutions from 1 mM to 10 nM) or standard inhibitors (ALX-5407, Org 24598) and incubate for 15 minutes at room temperature.
-
Causality: Reversible inhibitors like NMMBG require time to associate with the transporter and reach thermodynamic equilibrium. Skipping this pre-incubation artificially inflates the apparent IC₅₀.
-
-
Radioligand Competition:
-
Action: Add 1 μM of [³H]-glycine (specific activity ~40 Ci/mmol) to all wells. Incubate for exactly 10 minutes.
-
Causality: A 10-minute window ensures we are measuring the initial linear phase of uptake. If left longer, intracellular accumulation leads to substrate efflux, violating the Michaelis-Menten assumptions required for accurate IC₅₀ calculation.
-
-
Transport Arrest & Lysis:
-
Action: Rapidly aspirate the buffer and wash three times with ice-cold assay buffer. Lyse cells using 0.1 M NaOH.
-
Causality: The sudden drop in temperature instantly arrests the conformational cycling of the GlyT1 transporter, trapping the internalized [³H]-glycine. The NaOH lyses the lipid bilayer, releasing the radioligand into the solution for accurate quantification via liquid scintillation counting.
-
Part 4: Data Interpretation and Structural Insights
When analyzing the dose-response curves generated from the protocol above, the distinct structural features of NMMBG become apparent.
The endogenous substrate, sarcosine, binds with relatively low affinity (~30 μM) because its small methyl group provides minimal hydrophobic interaction[2]. By introducing the 4-methylbenzyl moiety in NMMBG , the molecule gains access to an adjacent lipophilic sub-pocket within the GlyT1 binding site[1]. This structural extension typically shifts the IC₅₀ leftward compared to sarcosine, acting as a competitive, reversible inhibitor.
However, NMMBG lacks the extensive, rigid diaryl systems seen in ALX-5407 [3] and Org 24598 [4]. ALX-5407 utilizes a bulky 4-phenylphenoxy group that physically prevents the transporter from transitioning back to the outward-facing state, resulting in insurmountable, irreversible inhibition (~3 nM). Therefore, NMMBG is not intended to be a clinical candidate; rather, it is an indispensable in vitro tool. By benchmarking novel compounds against NMMBG, medicinal chemists can accurately quantify the delta in binding free energy (ΔΔG) contributed by adding larger, more complex functional groups to the sarcosine scaffold.
References
-
N-methyl-n-(4-methylbenzyl)glycine hydrochloride (C11H15NO2) - PubChemLite | uni.lu | 1
-
Sarcosine | Glycine Transporter Inhibitors: Tocris Bioscience | rndsystems.com | 2
-
Alx 5407 | C24H24FNO3 | CID 6604909 - PubChem | nih.gov | 3
-
Chemical structures of GlyT1 inhibitors extensively studied in the... | researchgate.net |4
Sources
Navigating the Final Step: A Guide to the Proper Disposal of N-methyl-N-(4-methylbenzyl)glycine
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N-methyl-N-(4-methylbenzyl)glycine, ensuring the protection of personnel and the environment. While this compound may not be explicitly listed as a hazardous waste, a conservative approach, treating it as such, is paramount for maintaining a safe and compliant laboratory environment.
I. Hazard Identification and Risk Assessment
Key Safety Considerations:
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat are required. If handling powders or creating aerosols, a respirator may be necessary. | [1][3] |
| Ventilation | All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood. | [1][2] |
| In case of Exposure | In case of skin contact, wash thoroughly with soap and water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3] If inhaled, move to fresh air.[2] | |
| Spill Response | In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] |
II. The Disposal Workflow: A Step-by-Step Protocol
The disposal of N-methyl-N-(4-methylbenzyl)glycine must adhere to the principle of "cradle-to-grave" hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[4] This means the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.
Figure 1. A logical workflow for the proper disposal of N-methyl-N-(4-methylbenzyl)glycine, from initial identification to final transfer.
Step 1: Waste Identification
In the absence of specific data, treat N-methyl-N-(4-methylbenzyl)glycine as a hazardous chemical waste.[5] This is a precautionary measure to ensure compliance with the Environmental Protection Agency (EPA) guidelines.[6] The EPA classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[7]
Step 2: Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6] Store waste N-methyl-N-(4-methylbenzyl)glycine separately from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Step 3: Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[9] The container must be in good condition, free of cracks or residue on the outside.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[10] The label must also include:
Step 4: Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[5]
Step 5: Documentation
Maintain a log of the waste generated. This documentation is crucial for your institution's Environmental Health and Safety (EHS) department and for the licensed waste disposal vendor.
Step 6: Arrange for Licensed Disposal
Do not dispose of N-methyl-N-(4-methylbenzyl)glycine down the drain or in the regular trash.[6][11] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6][12] They are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.[1][5]
III. Decontamination of Empty Containers
Empty containers that once held N-methyl-N-(4-methylbenzyl)glycine must also be managed properly.
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[10]
-
Rinsate Collection: The rinsate from the first rinse must be collected and treated as hazardous waste.[10] Subsequent rinsate may be disposable down the drain, pending local regulations and the pH of the solution.
-
Container Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash, with any labels defaced.[10]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that protects both the scientific community and the world at large.
IV. References
-
GEO Specialty Chemicals, Inc. (2026, January 9). Glycine - SAFETY DATA SHEET.
-
Redox. (2023, July 2). Safety Data Sheet Glycine.
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
AK Scientific, Inc. (n.d.). N-Fmoc-N-methylglycine Safety Data Sheet.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
-
MedchemExpress.com. (2023, December 14). Safety Data Sheet.
-
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
-
ChemScience. (2024, June 20). Glycine - Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Sigma-Aldrich. (n.d.). n-[(4-methylphenyl)sulfonyl]glycine.
-
National Center for Biotechnology Information. (n.d.). Glycine, N-methyl-N-(4-methylbenzoyl)-. PubChem.
-
Carl ROTH. (2024, September 18). Safety Data Sheet: Glycine.
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
-
Zhang, Y., et al. (2024, May 24). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. Scientific Reports.
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal.
-
Enva. (2025, January 1). Chemical Waste Management Best Practices.
-
Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
-
BLDpharm. (n.d.). N-Methyl-N-(4-methylbenzyl)glycine hydrochloride.
-
ChemicalBook. (n.d.). Synthesis of N-methyl glycine.
-
ResearchGate. (n.d.). Degradation pathways of glycine.
-
Benchchem. (2025). Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol.
-
ResearchGate. (n.d.). Slow ion interaction with N-methylglycine and N-acetylglycine.
Sources
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. geosc.com [geosc.com]
- 4. epa.gov [epa.gov]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. epa.gov [epa.gov]
- 8. redox.com [redox.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. acs.org [acs.org]
- 12. Chemical Waste Management Best Practices | Enva [enva.com]
Personal protective equipment for handling N-methyl-N-(4-methylbenzyl)glycine
Operational Safety & PPE Architecture for Handling N-methyl-N-(4-methylbenzyl)glycine
Executive Summary Handling synthetic amino acid derivatives like N-methyl-N-(4-methylbenzyl)glycine (CAS: 1609402-80-3)[1][2] requires a rigorous, causality-driven approach to laboratory safety. Often utilized as an intermediate in peptide synthesis and drug development, this compound presents specific dermal, ocular, and respiratory hazards. This guide provides a self-validating operational framework, ensuring that researchers exceed baseline compliance with the[3][4] and [5][6].
Mechanistic Hazard Profile
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the chemical is hazardous. As an application scientist, you cannot merely react to hazards; you must anticipate them based on molecular structure and physical state.
-
Amphiphilic Dermal Penetration: The molecule features a hydrophobic 4-methylbenzyl group attached to a hydrophilic N-methylglycine backbone. This amphiphilic nature allows it to interact with the lipid bilayer of the skin. If dissolved in common peptide synthesis solvents (e.g., DMF, DMSO, or DCM), its dermal penetration rate increases exponentially, bypassing the stratum corneum and causing systemic sensitization.
-
Particulate Aerosolization: Typically supplied as a lyophilized powder or hydrochloride salt (MW: 229.71 g/mol )[7][8], the compound is highly susceptible to static charge accumulation. Opening a desiccator or transferring the powder with a metal spatula can aerosolize micro-particulates, posing a severe respiratory and mucous membrane hazard.
Mechanistic hazard profile and corresponding PPE mitigation strategies.
Operational PPE Architecture
PPE is the last line of defense in the hierarchy of controls[9][10]. The following table outlines the required PPE, grounded in the causality of the hazard.
| PPE Category | Specification | Causality & Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Min. 4 mil each) | Causality: Nitrile provides excellent resistance to the dry powder. Double-gloving is required because if the compound is handled near organic solvents (DMF/DCM), solvent breakthrough can occur rapidly. The outer glove acts as a sacrificial layer; if contaminated, it is doffed immediately while the inner glove maintains the sterile/safe barrier. |
| Eye Protection | ANSI Z87.1 Indirect-Vented Goggles | Causality: Standard safety glasses leave the orbital cavity exposed to airborne particulates. Indirect-vented goggles prevent fine powder aerosols from bypassing the lenses while preventing fogging during extended synthesis workflows[11]. |
| Body Protection | Fluid-Resistant Lab Coat (Knee-length) | Causality: Prevents accumulation of static dust on personal clothing. Must be fully buttoned to prevent particulate settling on exposed forearms. |
| Respiratory | N95/P100 Particulate Respirator | Causality: Required only if weighing outside a certified fume hood (which is strictly prohibited under this SOP) or during a large spill cleanup. Protects against aerosolized hydrochloride salt dust[6][12]. |
Standard Operating Procedure (SOP): Step-by-Step Handling
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Step-by-step operational workflow for safe chemical handling and disposal.
Step 1: Environmental Validation & Gowning
-
Validate Engineering Controls: Check the chemical fume hood monitor. Self-Validation: Ensure the face velocity is between 80–120 feet per minute (fpm). If the alarm sounds or the flow is inadequate, do not initiate the workflow[3][13].
-
Don PPE: Inspect nitrile gloves for micro-tears by trapping air and squeezing. Don the inner pair, followed by the lab coat, safety goggles, and finally the outer pair of gloves pulled over the lab coat cuffs.
Step 2: Pre-Weighing & Static Mitigation
-
Static Elimination: N-methyl-N-(4-methylbenzyl)glycine powder is prone to static cling. Wipe the exterior of the chemical bottle and the weighing boat with an anti-static zero-charge wipe.
-
Tool Selection: Use a grounded, stainless-steel spatula. Causality: Plastic spatulas generate triboelectric charges that cause the powder to jump and aerosolize, increasing inhalation risk and contaminating the balance.
Step 3: Active Handling & Solubilization
-
Weighing: Open the chemical container only inside the fume hood, at least 6 inches behind the sash. Weigh the required mass quickly but smoothly to minimize air currents.
-
Solubilization: If transferring to a solvent (e.g., for coupling reactions), add the solvent to the powder slowly, washing down the sides of the vessel. Cap the vessel immediately after dissolution to prevent vapor escape.
Step 4: Decontamination & Doffing
-
Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., 70% isopropanol or a mild soap solution) to capture any micro-spills.
-
Doffing Sequence: Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then remove the inner gloves last, ensuring bare hands only touch the inside of the inner gloves. Wash hands immediately with soap and water[14].
Disposal and Spill Response Plans
Under OSHA and EPA guidelines, chemical waste must be rigorously segregated to prevent reactive cross-contamination[13][15].
-
Solid Waste: Empty vials, contaminated weighing boats, outer gloves, and anti-static wipes must be placed in a designated, labeled "Solid Hazardous Waste - Toxic Organics" container. Do not mix with biohazardous or sharps waste.
-
Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM), it must be disposed of in a "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., DMF, Methanol), use the "Non-Halogenated Organic Waste" carboy. Causality: Mixing halogenated and non-halogenated waste can cause exothermic reactions and significantly increases institutional disposal costs.
-
Spill Protocol:
-
Minor Spills (<50g inside the hood): Don fresh double gloves. Gently cover the powder with damp absorbent towels (to prevent aerosolization), sweep into a dustpan, and transfer to solid waste.
-
Major Spills (>50g or outside the hood): Evacuate the immediate area, alert the Chemical Hygiene Officer (CHO)[16], and utilize a P100 respirator during cleanup[14].
-
References
-
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), Occupational Safety and Health Administration (OSHA). URL: [Link]
-
NIOSH Personal Protective Equipment Program, Centers for Disease Control and Prevention (CDC). URL: [Link]
Sources
- 1. N-Methyl-N-(4-methylbenzyl)glycine hydrochloride [cymitquimica.com]
- 2. N-Methyl-N-(4-methylbenzyl)glycine hydrochloride [cymitquimica.com]
- 3. osha.gov [osha.gov]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. A Comprehensive Guide to Personal Protective Equipment (PPE) | AdventHealth University [ahu.edu]
- 6. About Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]
- 7. Methyl glycinate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. Methyl glycinate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. nes-ehs.com [nes-ehs.com]
- 11. laconventioncenter.com [laconventioncenter.com]
- 12. NIOSH Resource Explains Respirator Shelf Life and Storage Requirements for Lab PPE Stockpiles | Lab Manager [labmanager.com]
- 13. triumvirate.com [triumvirate.com]
- 14. safety.rochester.edu [safety.rochester.edu]
- 15. staterisk.az.gov [staterisk.az.gov]
- 16. compliancy-group.com [compliancy-group.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
